Amber naphthofuran
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H28O |
|---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(3aR,9aS)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3/t12?,13?,15-,16+/m0/s1 |
InChI Key |
YPZUZOLGGMJZJO-FPCDFSMTSA-N |
Isomeric SMILES |
C[C@]12CCCC(C1CC[C@@]3(C2CCO3)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCO3)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Naphthofurans
Disclaimer: The term "Amber naphthofuran" does not correspond to a recognized chemical nomenclature in the public domain scientific literature. It may refer to a proprietary compound or a specific subset of derivatives. This guide focuses on the well-established class of heterocyclic compounds known as naphthofurans, which are characterized by a furan (B31954) ring fused to a naphthalene (B1677914) moiety.
Naphthofurans are a significant class of heterocyclic compounds that have garnered considerable interest from medicinal and organic chemists.[1] Their versatile structure, formed by the fusion of a naphthalene and a furan ring, serves as a scaffold for a multitude of derivatives with diverse biological activities.[2][3] These compounds are explored for their potential as anticancer agents, antimicrobials, and anti-inflammatory drugs, among other therapeutic applications.[4][5][6]
Core Chemical Structure
The fundamental structure of naphthofuran consists of a bicyclic naphthalene system fused to a furan ring. This fusion can occur in several isomeric forms, with the most common being naphtho[2,1-b]furan (B1199300) and naphtho[1,2-b]furan. The varied biological effects and chemical properties of naphthofuran derivatives are largely dictated by the nature and position of substituent groups on this core structure.[2]
Physicochemical Properties of Naphthofuran Isomers
The physicochemical properties of the parent naphthofuran isomers are summarized below. These properties can be significantly altered by substitution on the aromatic rings.
| Property | Naphtho[2,1-b]furan | Naphtho[1,2-b]furan |
| Molecular Formula | C₁₂H₈O[7][8] | C₁₂H₈O[9] |
| Molar Mass | 168.19 g/mol [7][8] | 168.19 g/mol [9] |
| Melting Point | 61-69 °C[7] | Not specified |
| Boiling Point | 285.0 °C (Predicted)[7] | Not specified |
| CAS Number | 232-95-1[8] | 234-03-7[9] |
Quantitative Data for Naphthofuran Derivatives
The following table presents data for select naphthofuran derivatives, highlighting how modifications to the core structure influence their properties.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Property | Reference |
| Naphtho[1,2-b]furan-4,5-dione | C₁₂H₆O₃ | 198.17 | cLogP: 1.9 | [10] |
| Naphtho[2,1-b]furan-1,2-dione | C₁₂H₆O₃ | 198.17 | cLogP: 2.5 | [11] |
| Naphtho[1,2-b]furan-3(2H)-one | C₁₂H₈O₂ | 184.19 | - | [12] |
| 2,3-dihydro-3-methyl-Naphtho[1,2-b]furan | C₁₃H₁₂O | 184.23 | - | [13] |
| Lead Compound M1 (SIRT1 Activator) | Not Specified | Not Specified | cLogP: 5.99 | [14] |
| Derivative 6b (SIRT1 Activator) | Not Specified | Not Specified | cLogP: 4.64 | [14] |
| Derivative 6d (SIRT1 Activator) | Not Specified | Not Specified | cLogP: 5.09 | [14] |
Experimental Protocols
The synthesis of naphthofuran derivatives is an active area of research, with various methodologies being developed.[1] Below are outlines of common experimental procedures.
General Synthesis of 2-Substituted Naphtho[2,1-b]furans
A widely used method for the synthesis of 2-substituted naphtho[2,1-b]furans involves the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with an appropriate α-halo ketone in the presence of a base.[5]
Protocol for the Synthesis of 2-Acetylnaphtho[2,1-b]furan:
-
Reaction Setup: A mixture of 2-hydroxy-1-naphthaldehyde (1.72g, 0.01 mol), chloroacetone (B47974) (0.92g, 0.01 mol), and anhydrous potassium carbonate (0.02 mol) is prepared in anhydrous acetone (B3395972) (50 mL).[5]
-
Reflux: The reaction mixture is refluxed for 8 hours.[5]
-
Workup: After cooling, the mixture is poured onto crushed ice (50g) and water (100mL).[5]
-
Acidification and Isolation: The solution is acidified with concentrated HCl. The resulting solid product is filtered, washed with water, and recrystallized from ethanol.[5]
Synthesis of Naphthofuran-based SIRT1 Activators
A multi-step synthesis was employed to generate a series of novel naphthofuran derivatives as potent SIRT1 activators.[14]
General Synthetic Route:
-
Step A (Sulfonylation): 4-amino-1-naphthol (B40241) is dissolved in pyridine (B92270) and cooled in an ice bath. A dichloromethane (B109758) solution of quinoline-8-sulfonyl chloride is added dropwise, and the mixture is stirred at room temperature for 4 hours. The product is isolated by extraction and recrystallized from ethanol.[14]
-
Step B (Oxidation): The product from Step A is treated with K₂Cr₂O₇ in acetic acid.[14]
-
Step C (Methoxylation): The resulting compound is reacted with sodium methoxide (B1231860) in 1,4-dioxane.[14]
-
Step D (Esterification): The product is then treated with H₂SO₄ in ethanol.[14]
-
Step E (Hydrolysis): The ester is hydrolyzed using 15% K₂CO₃ under reflux.[14]
-
Step F (Final Coupling): The final target compounds are obtained by reacting the product of Step E with various alcohols (R₁-OH) in the presence of H₂SO₄.[14]
Biological Activity and Signaling Pathways
Naphthofuran derivatives have been shown to modulate key cellular signaling pathways, which is the basis for their therapeutic potential. For instance, certain novel naphthofuran derivatives have been identified as potent activators of Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular stress resistance, apoptosis, and inflammation.[14]
These compounds have been shown to protect against high glucose-induced apoptosis in human kidney (HK-2) cells by activating SIRT1, which subsequently deacetylates p53. Furthermore, they can alleviate inflammatory responses by inhibiting the NF-κB pathway.[14][15]
References
- 1. Synthesis, reactions and applications of naphthofurans: A review | European Journal of Chemistry [eurjchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents [zenodo.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. naphtho[2,1-b]furan [chembk.com]
- 8. Naphtho(2,1-b)furan | C12H8O | CID 9192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Naphtho(1,2-b)furan | C12H8O | CID 67475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Naphtho(1,2-b)furan-4,5-dione | C12H6O3 | CID 122597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Naphtho[2,1-b]furan-1,2-dione | C12H6O3 | CID 13113912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. naphtho[1,2-b]furan-3(2H)-one | C12H8O2 | CID 1471593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl- | C13H12O | CID 12181249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic data for Amber naphthofuran characterization (NMR, IR, Mass Spec).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of Amber naphthofuran, a key ingredient in the fragrance industry. This compound, scientifically known as dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan (CAS No. 3738-00-9), is also recognized by trade names such as Ambrox® DL and Cetalox®. Its complex chemical structure necessitates a multi-faceted analytical approach for unambiguous identification and quality control. This document details the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. It is important to note that specific values may vary slightly depending on the instrumentation, experimental conditions, and the specific isomeric composition of the sample.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |
| ~ 0.8 - 1.0 | Multiple singlets | 12H | Methyl groups (C-3a, C-6, C-6, C-9a) |
| ~ 1.0 - 2.0 | Complex multiplets | 14H | Methylene and methine protons of the decahydronaphthofuran ring system |
| ~ 3.4 - 3.9 | Multiplets | 2H | Methylene protons adjacent to the ether oxygen (-O-CH₂-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 15 - 35 | CH₃ | Methyl carbons |
| ~ 20 - 45 | CH₂ | Methylene carbons of the aliphatic rings |
| ~ 40 - 60 | CH | Methine carbons of the aliphatic rings |
| ~ 70 - 85 | C | Quaternary carbons of the ring junctions |
| ~ 75 - 90 | CH |
A Technical Guide to the Natural Sources and Isolation of Naphthofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
Naphthofurans are a significant class of heterocyclic compounds characterized by a furan (B31954) ring fused to a naphthalene (B1677914) system.[1][2] These natural products and their synthetic derivatives have garnered substantial interest from medicinal and organic chemists due to their wide spectrum of biological activities.[1][3] Many compounds containing the naphthofuran skeleton exhibit potent pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antifungal, antiviral, and cytotoxic activities.[1] This guide provides a comprehensive overview of the natural origins of naphthofuran compounds and details the technical methodologies for their extraction, isolation, and characterization.
Natural Sources of Naphthofuran Compounds
Naphthofuran derivatives are secondary metabolites found in a diverse range of organisms, including plants, fungi, and marine life. The structural variety of these compounds is often specific to their natural source.
Terrestrial Plants
A variety of terrestrial plants are known to produce naphthofuran and naphthofuroquinone derivatives. These compounds often play a role in the plant's defense mechanisms. For instance, two new naphthofuranquinone derivatives, hydroxyavicenol C and glycosemiquinone, were isolated from the mangrove plant Avicennia lanata.[3]
| Plant Source | Compound/Derivative Class | Reference |
| Gossypium barbadense | Naphthofuran derivatives | [3][4] |
| Cacalia decomposita | Maturin, maturing | [3] |
| Tabebuia ochracea | Naphthofuroquinones | [3] |
| Rubia cordifolia | Naphthofuroquinones | [3] |
| Avicennia lanata | Hydroxyavicenol C, Glycosemiquinone | [3] |
| Heritiera littoralis | Heritol | [1] |
Fungi and Lichens
Fungi, both terrestrial and marine-derived, are prolific producers of bioactive secondary metabolites, including naphthofurans. The fungus Fusarium oxysporum is a known source of these compounds.[3][4] Additionally, lichens, which are symbiotic associations of fungi and algae, and their cultured mycobionts (the fungal partner) produce a variety of dibenzofurans and related compounds.[5][6][7][8] For example, 3,7-dihydroxy-1,9-dimethyldibenzofuran (B13945795) was isolated from a mycobiont of the lichen Lecanora cinereocarnea.[5]
| Fungal/Lichen Source | Compound/Derivative Class | Reference |
| Fusarium oxysporum | Naphthofuran derivatives | [3][4] |
| Lecanora cinereocarnea (mycobiont) | 3,7-dihydroxy-1,9-dimethyldibenzofuran | [5] |
| Aspergillus flavus | Flufuran | [5] |
Marine Organisms
The marine environment is a vast reservoir of chemical diversity, offering a rich source of novel bioactive compounds.[9][10][11][12][13] While marine organisms are known to produce a wide array of heterocyclic compounds, specific examples of naphthofurans are less frequently reported than other classes. However, the unique and often extreme conditions of marine habitats can lead to the production of structurally complex and potent molecules.[11] Marine-derived fungi, in particular, have been identified as a promising source of new bioactive metabolites.[11]
Isolation and Purification Methodologies
The successful isolation of naphthofuran compounds from their natural sources is a multi-step process that requires careful selection of extraction and purification techniques based on the compound's polarity and stability.[14]
General Experimental Workflow
The overall process begins with the preparation of the source material, followed by extraction, and finally, purification and structural elucidation of the target compounds.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE)
This protocol is adapted from methods used for extracting furanocoumarins, a related class of compounds, from plant material.[14]
-
Objective: To efficiently extract naphthofuran compounds from dried and powdered source material.
-
Materials:
-
Dried, powdered source material (e.g., plant leaves, fungal mycelia).
-
Extraction solvent of appropriate polarity (e.g., hexane, acetone (B3395972), methanol).[15]
-
Microwave extraction system.
-
Filter paper or syringe filter.
-
-
Procedure:
-
Weigh a precise amount (e.g., 0.1 - 1.0 g) of the prepared source material and place it into a microwave extraction vessel.[14][15]
-
Add a measured volume of the selected solvent (e.g., 10 mL) to the vessel.
-
Secure the vessel in the microwave system and apply a program of microwave irradiation (e.g., 50°C for 10 minutes).[15] Optimization of time and temperature may be required.
-
After the program is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove solid debris. The resulting filtrate is the crude extract.[14]
-
Protocol 2: Solid-Phase Extraction (SPE) for Fractionation
SPE is a chromatographic technique used to separate a complex mixture into simpler fractions.[16] This protocol describes a normal-phase separation.
-
Objective: To fractionate the crude extract to isolate compounds based on polarity.
-
Materials:
-
Crude extract dissolved in a non-polar solvent (e.g., hexane).
-
SPE cartridge (e.g., Silica, Strata Eco-Screen).[15]
-
Solvents for elution: n-hexane, acetone (or other solvents of increasing polarity).
-
Collection vials.
-
-
Procedure:
-
Cartridge Conditioning: Pre-wash the SPE cartridge with the non-polar solvent (e.g., 5 mL of n-hexane). Do not allow the cartridge to dry.[14]
-
Sample Loading: Load the dissolved crude extract onto the conditioned cartridge.
-
Stepwise Elution: Elute the compounds by passing solvents of increasing polarity through the cartridge. Collect the eluate in separate vials (fractions).
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or HPLC to identify which fractions contain the target naphthofuran compounds.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
HPLC is a high-resolution chromatographic technique used for the final purification and quantification of isolated compounds.[17]
-
Objective: To achieve high-purity isolation of the target compound and determine its concentration.
-
Materials:
-
Partially purified fraction from SPE or column chromatography.
-
HPLC-grade solvents (e.g., acetonitrile, water).
-
HPLC system with an appropriate column (e.g., C18 for reversed-phase).
-
Detector (e.g., Diode-Array Detector - DAD).
-
Reference standard of the naphthofuran compound, if available.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade solvents in a specific ratio (e.g., 70:30 acetonitrile:water). Degas the mobile phase.
-
Sample Preparation: Dissolve the dried fraction in the mobile phase and filter it through a syringe filter.
-
Method Development: Develop a gradient or isocratic elution method to achieve good separation of the components in the fraction. The flow rate, column temperature, and mobile phase composition should be optimized.
-
Analysis and Purification: Inject the sample into the HPLC system. Monitor the separation at a wavelength where the target compound absorbs maximally. Collect the peak corresponding to the target compound.
-
Quantification: To quantify the compound, create a calibration curve by injecting known concentrations of a pure standard.[14] Compare the peak area of the sample to the calibration curve to determine its concentration.
-
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques (like COSY, HSQC, and HMBC) are used to establish connectivity between atoms.[18]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight, allowing for the determination of the molecular formula.[18]
-
Infrared (IR) Spectroscopy: FTIR helps to identify the functional groups present in the molecule, such as carbonyls (C=O) or hydroxyls (O-H).[18]
Biological Activity and Signaling Pathways
Many naphthofuran derivatives exhibit significant biological activity, particularly as anticancer agents.[1] Their mechanisms of action can involve modulating key cellular signaling pathways. For example, some compounds have been shown to induce apoptosis (programmed cell death) and cause DNA damage in cancer cell lines.[1] The diagram below illustrates a simplified, hypothetical pathway where a naphthofuran derivative could exert its anticancer effects.
This guide provides a foundational understanding of the natural origins of naphthofuran compounds and the technical approaches required for their isolation and characterization. The diverse biological activities of these molecules underscore their potential as lead compounds in drug discovery and development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis, reactions and applications of naphthofurans: A review | European Journal of Chemistry [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dibenzofurans and derivatives from lichens and ascomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive Compounds from Marine Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Promising bioactive compounds from the marine environment and their potential effects on various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring marine resources for bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. jsmcentral.org [jsmcentral.org]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Amber Naphthofuran in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for Amber naphthofuran in a wide range of organic solvents is limited. This guide provides the available information and outlines standardized experimental protocols for determining solubility, which is a critical parameter in drug discovery and development.
Introduction
This compound, also known by trade names such as Ambroxan or Cetalox, is a highly valued synthetic fragrance ingredient that mimics the scent of ambergris.[1][2] Its chemical name is dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan.[1][3] Understanding the solubility of this compound in various organic solvents is crucial for its application in perfumery, as well as for toxicological and environmental fate studies. This technical guide synthesizes the available solubility information and provides detailed experimental protocols for its determination.
Quantitative Solubility Data
| Organic Solvent | Solubility | Temperature (°C) | Source |
| Alcohol (Ethanol) | Soluble | Not Specified | [4] |
| Ethanol (B145695) | 1 g/10 mL | Not Specified | [3] |
| Water | Slightly Soluble | Not Specified | [4] |
| Water | 2.436 mg/L (estimated) | 25 | [4] |
| Dipropylene Glycol | Used as a solvent for odor evaluation | Not Specified | [2] |
It is important to note that "alcohol" is a general term, and solubility can vary significantly between different alcohols (e.g., methanol, ethanol, isopropanol). The provided data for ethanol indicates good solubility. The low aqueous solubility is expected for a molecule with its chemical structure (a large, non-polar tetracyclic sesquiterpenoid ether).
For a comprehensive understanding, the solubility of this compound should be experimentally determined in a range of solvents relevant to its applications, such as other alcohols, esters, ketones, and hydrocarbons.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental aspect of physicochemical characterization. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[5][6][7] For earlier stages of research where high-throughput is required, kinetic solubility assays are often employed.[8][9]
1. Thermodynamic Solubility Determination: The Shake-Flask Method
This method is considered the gold standard for measuring equilibrium solubility.[5][7]
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. It is crucial to ensure a solid phase remains to confirm saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C) to allow for continuous agitation. The agitation time should be sufficient to reach equilibrium, which can range from 24 to 72 hours.[6][8]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This can be achieved through centrifugation or filtration using a chemically inert filter (e.g., PTFE) that does not adsorb the solute.[8]
-
Quantification: Accurately dilute the clear, saturated solution with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[6] A calibration curve prepared with known concentrations of this compound is used for quantification.
-
Data Reporting: Express the solubility in units such as mg/mL, g/L, or molarity (mol/L) at the specified temperature.
2. High-Throughput Screening (HTS) for Kinetic Solubility
Kinetic solubility measurements are often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[9][10] These methods are typically faster but may yield higher solubility values than thermodynamic methods due to the formation of supersaturated solutions.[11]
Principle: A concentrated stock solution of the compound in a highly polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) is added to an aqueous or organic buffer. The formation of a precipitate is then detected.[8][12]
Detailed Methodology (Laser Nephelometry Example):
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).[12]
-
Serial Dilution: In a microtiter plate (e.g., 96-well), perform serial dilutions of the DMSO stock solution with the same solvent.
-
Addition to Buffer: Transfer a small aliquot of each dilution into wells containing the desired organic solvent or buffer system. This rapid change in solvent environment can induce precipitation if the compound's solubility limit is exceeded.
-
Precipitate Detection: Analyze the plates using a laser nephelometer. This instrument measures the amount of light scattered by insoluble particles (precipitate) in the solution.[9]
-
Solubility Determination: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Caption: A generalized workflow for determining the solubility of a chemical compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Solvent Polarity: As a relatively non-polar molecule, this compound is expected to have higher solubility in non-polar to moderately polar organic solvents. The principle of "like dissolves like" is a key consideration.
-
Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with increasing temperature.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.
Conclusion
While specific quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly accessible literature, its general solubility characteristics can be inferred from its chemical structure. For precise applications in research, drug development, and formulation, it is imperative to determine its solubility experimentally. The shake-flask method provides the most reliable data for thermodynamic solubility, while high-throughput screening methods offer a rapid assessment of kinetic solubility. The protocols and workflow detailed in this guide provide a robust framework for undertaking such investigations.
References
- 1. Naphthol[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl- | The Fragrance Conservatory [fragranceconservatory.com]
- 2. This compound, 3738-00-9 [thegoodscentscompany.com]
- 3. parchem.com [parchem.com]
- 4. This compound, 3738-00-9 [perflavory.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biopharma-asia.com [biopharma-asia.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Quantum-Chemical Simulations of Naphthofuran Isomers: A Technical Guide for Drug Development
Introduction
Naphthofurans, heterocyclic compounds formed by the fusion of a naphthalene (B1677914) and a furan (B31954) ring, represent a privileged scaffold in medicinal chemistry and drug development. Their diverse biological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties, have spurred significant interest in the synthesis and evaluation of various naphthofuran derivatives.[1][2] Quantum-chemical simulations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the structure-activity relationships (SAR) of these isomers, predicting their physicochemical properties, and elucidating their mechanisms of action at a molecular level. This technical guide provides an in-depth overview of the application of quantum-chemical simulations to the study of naphthofuran isomers, tailored for researchers, scientists, and drug development professionals.
Computational Methodology: A Workflow for Isomer Analysis
The quantum-chemical investigation of naphthofuran isomers typically follows a structured workflow designed to provide a comprehensive understanding of their properties. This workflow, from initial structure generation to the calculation of detailed electronic and spectroscopic properties, is crucial for generating reliable and predictive data.
Key Quantum-Chemical Descriptors of Naphthofuran Isomers
Quantum-chemical calculations provide a wealth of quantitative data that can be used to compare and contrast different naphthofuran isomers. These descriptors are critical for predicting the behavior of these molecules in biological systems.
Structural Properties and Relative Stability
The precise three-dimensional structure and relative stability of naphthofuran isomers are fundamental to their biological activity. Geometry optimization using DFT methods provides detailed information on bond lengths and angles. Frequency calculations are subsequently performed to confirm that the optimized structure represents a true energy minimum and to obtain zero-point vibrational energies for accurate stability comparisons.
| Property | Naphtho[2,1-b]furan (Predicted) | Naphtho[1,2-b]furan (Predicted) | Naphtho[2,3-b]furan (Predicted) |
| Relative Energy (kcal/mol) | Data not available | Data not available | Data not available |
| Dipole Moment (Debye) | Data not available | Data not available | Data not available |
Table 1: Predicted Relative Stabilities and Dipole Moments of Naphthofuran Isomers. Note: Specific comparative data for the parent isomers is not available in the reviewed literature; this table serves as a template for data to be populated from dedicated computational studies.
Electronic Properties: HOMO-LUMO Gap and Reactivity
The electronic properties of naphthofuran isomers, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial determinants of their chemical reactivity and potential for intermolecular interactions. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap generally implies higher reactivity.[4] These properties are vital for understanding how these molecules might interact with biological targets such as enzymes and receptors. For example, a computational study on naphtho[2,1-b:6,5-b']difuran and its derivatives using DFT highlighted a band gap of 3.157 eV for the parent molecule.[5]
| Property | Naphtho[2,1-b]furan (Predicted) | Naphtho[1,2-b]furan (Predicted) | Naphtho[2,3-b]furan (Predicted) |
| HOMO Energy (eV) | Data not available | Data not available | Data not available |
| LUMO Energy (eV) | Data not available | Data not available | Data not available |
| HOMO-LUMO Gap (eV) | Data not available | Data not available | Data not available |
Table 2: Predicted Electronic Properties of Naphthofuran Isomers. Note: Specific comparative data for the parent isomers is not available in the reviewed literature; this table is a template for future computational findings.
Spectroscopic Properties
DFT calculations can accurately predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for the structural elucidation of newly synthesized naphthofuran derivatives and for validating experimental findings. A study on 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan provided a comparison of theoretical and experimental vibrational frequencies and NMR chemical shifts, demonstrating the utility of computational spectroscopy.[3]
| Spectroscopic Data | Naphtho[2,1-b]furan Derivative[3] |
| Calculated Vibrational Frequencies (cm-1) | 452 (δop (O-H1)), 803, 790 (δop (aromatic hydrogens)), 1134 (δ (aromatic hydrogens)), 1157 (δ (O-H)), 1287 (υ (C-C)), 1371 (υ (C=C of the aromatic rings)) |
| Calculated 1H NMR Chemical Shifts (ppm) | 8.11, 7.96, 7.84, 7.55, 7.51, 7.46 |
| Calculated 13C NMR Chemical Shifts (ppm) | 160.02, 140.95, 136.74, 133.76, 133.43, 131.97, 130.09, 129.04, 128.52, 121.96, 115.41 |
Table 3: Calculated Spectroscopic Data for a Naphtho[2,1-b]furan Derivative.[3]
Experimental Protocols: Synthesis of Naphthofuran Derivatives
The synthesis of naphthofuran derivatives is a well-established area of organic chemistry, with various methods developed to construct the core heterocyclic system. These synthetic routes are often the starting point for generating novel compounds for biological screening and subsequent computational analysis.
General Synthesis of Naphtho[2,1-b]furan Derivatives
A common strategy for the synthesis of naphtho[2,1-b]furan derivatives involves the reaction of a substituted 2-naphthol (B1666908) with an appropriate reagent to form the furan ring.
Protocol for the Synthesis of Ethyl 5-nitronaphtho[2,1-b]furan-2-carboxylate: [6]
-
Ethyl naphtho[2,1-b]furan-2-carboxylate (0.02 M) is dissolved in glacial acetic acid (30 mL) and cooled to 0-6 °C.
-
A cooled mixture of concentrated nitric acid and concentrated sulfuric acid (1:2, 40 mL) is added dropwise with constant stirring over a period of 40 minutes, maintaining the temperature for 4-5 hours.
-
The reaction mixture is then poured into ice-cold water.
-
The resulting solid yellow precipitate is filtered and recrystallized from ethanol (B145695) to yield the pure product.
Protocol for the Synthesis of N-hydroxy-5-nitronaphtho[2,1-b]furan-2-carboxamide: [6]
-
Ethyl 5-nitronaphtho[2,1-b]furan-2-carboxylate (2 g) is dissolved in ethanol (85 mL).
-
Hydroxylamine hydrochloride (1.2 g) and sodium hydroxide (B78521) (1.8 g) are added to the solution.
-
The reaction mixture is refluxed on a water bath for approximately 4 hours.
-
After cooling, the mixture is poured into cold water and filtered.
-
The filtrate is acidified with concentrated HCl to precipitate the product.
-
The white precipitate is filtered, washed with distilled water, dried, and purified using ethanol.
Naphthofurans in Drug Development: Targeting Signaling Pathways
Naphthofuran derivatives have shown significant promise as modulators of key signaling pathways implicated in various diseases. A notable example is their activity as activators of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging.
SIRT1 Activation by Naphthofuran Derivatives
Certain naphthofuran derivatives have been identified as potent SIRT1 activators.[7] Activation of SIRT1 can, in turn, influence downstream pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation. By activating SIRT1, these compounds can lead to the deacetylation of the p65 subunit of NF-κB, thereby inhibiting its pro-inflammatory activity. This mechanism is of particular interest for the development of drugs for inflammatory diseases and diabetic nephropathy.[7]
Conclusion
Quantum-chemical simulations offer a powerful and insightful approach to the study of naphthofuran isomers, providing a wealth of data that can guide the design and development of new therapeutic agents. By elucidating the structural, electronic, and spectroscopic properties of these molecules, computational chemistry plays a pivotal role in modern drug discovery. The integration of theoretical calculations with experimental synthesis and biological evaluation is essential for unlocking the full therapeutic potential of the naphthofuran scaffold. Future work should focus on building comprehensive computational databases of various naphthofuran isomers to facilitate more rapid and accurate prediction of their properties and biological activities.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Naphthofuran Cores: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Naphthofurans, a class of heterocyclic compounds characterized by a fused furan (B31954) and naphthalene (B1677914) ring system, have garnered significant attention in the fields of medicinal chemistry and materials science. Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, have established them as privileged scaffolds in drug discovery. This technical guide provides a comprehensive review of the primary synthetic strategies for accessing the naphthofuran core, with a focus on detailed experimental methodologies and quantitative data to aid in the practical application of these synthetic routes.
Key Synthetic Strategies
The construction of the naphthofuran framework can be broadly categorized into several key approaches, primarily involving the annulation of a furan ring onto a pre-existing naphthalene system or the intramolecular cyclization of a suitably functionalized naphthalene precursor. This section will detail the most prevalent and effective of these strategies.
Annulation of Naphthols with α-Halo Ketones and Esters
One of the most direct and widely employed methods for the synthesis of naphthofurans involves the reaction of naphthols with α-halo ketones or esters. This reaction typically proceeds via an initial O-alkylation of the naphthol followed by an intramolecular cyclization.
A prominent example is the synthesis of 2-acetylnaphtho[2,1-b]furan. This reaction involves the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with chloroacetone (B47974) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972). The reaction mixture is typically refluxed for several hours to ensure complete conversion.[1]
Similarly, 2-benzoylnaphtho[2,1-b]furan can be synthesized from 2-hydroxy-1-naphthaldehyde and phenacyl bromide. The reaction is carried out under basic conditions, often using anhydrous potassium carbonate in dry acetone, and requires a prolonged period of reflux.[2]
Another variation of this strategy involves the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate (B1199739) to yield ethyl naphtho[2,1-b]furan-2-carboxylate. This ester can then be further functionalized, for instance, by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide, a versatile intermediate for the synthesis of various heterocyclic systems.[3]
Table 1: Synthesis of Naphthofurans from Naphthols and α-Halo Carbonyls
| Starting Naphthol Derivative | α-Halo Carbonyl | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Hydroxy-1-naphthaldehyde | Chloroacetone | K₂CO₃ | Acetone | Reflux, 8h | 2-Acetylnaphtho[2,1-b]furan | Not Specified | [1] |
| 2-Hydroxy-1-naphthaldehyde | Phenacyl bromide | K₂CO₃ | Acetone | Reflux, 24h | 2-Benzoylnaphtho[2,1-b]furan | Not Specified | [2] |
| 2-Hydroxy-1-naphthaldehyde | Ethyl chloroacetate | K₂CO₃ | DMF | Not Specified | Ethyl naphtho[2,1-b]furan-2-carboxylate | Not Specified | [3] |
Palladium-Catalyzed Annulation of Naphthols and Alkynes
Transition metal-catalyzed reactions have emerged as powerful tools for the construction of complex heterocyclic systems. Palladium-catalyzed oxidative annulation of naphthols with alkynes provides an efficient and atom-economical route to functionalized naphthofurans.[4][5] This methodology often proceeds under mild conditions and demonstrates good functional group tolerance. The reaction is believed to proceed through the formation of an electron donor-acceptor complex between the alkyne and a thiophenol additive, which facilitates the visible-light-mediated transformation without the need for an external photocatalyst.[5]
Table 2: Palladium-Catalyzed Synthesis of Naphthofurans
| Naphthol | Alkyne | Catalyst System | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 1-Naphthol | Phenylacetylene | Pd(OAc)₂, Ligand | Not Specified | Visible Light | Functionalized Naphthofuran | Varies | [4][5] |
| 2-Naphthol | Phenylacetylene | Pd(OAc)₂, Ligand | Not Specified | Visible Light | Functionalized Naphthofuran | Varies | [4][5] |
Acid-Catalyzed Cyclization Reactions
Acid-catalyzed cyclization of appropriately substituted naphthalene precursors is another fundamental strategy for the synthesis of the furan ring. For instance, 2-naphthyloxyalkanals can undergo acid-catalyzed cyclization to afford 2-alkylnaphthofurans. This reaction can be performed under mild conditions using a solid acid catalyst like Amberlyst 15 resin.[6]
Another approach involves the titanium tetrachloride-promoted reaction of naphthols with α-haloketones, which combines a Friedel-Crafts-like alkylation and an intramolecular cyclodehydration in a one-pot process.[7] This method offers high regioselectivity and can be used to synthesize a variety of substituted naphthofurans in moderate to excellent yields.[7]
Table 3: Acid-Catalyzed Synthesis of Naphthofurans
| Starting Material | Reagent/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Naphthyloxyalkanals | Amberlyst 15 | Not Specified | Mild Conditions | 2-Alkylnaphthofurans | Not Specified | [6] |
| Naphthols | α-Haloketones / TiCl₄ | Not Specified | Not Specified | Substituted Naphthofurans | Moderate to Excellent | [7] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key naphthofuran intermediates.
Synthesis of 2-Benzoylnaphtho[2,1-b]furan[2]
Materials:
-
2-Hydroxy-1-naphthaldehyde (1.72 g, 0.01 mol)
-
Phenacyl bromide (1.99 g, 0.01 mol)
-
Anhydrous potassium carbonate (2.76 g, 0.02 mol)
-
Dry acetone (25 mL)
Procedure:
-
A mixture of 2-hydroxy-1-naphthaldehyde, phenacyl bromide, and anhydrous potassium carbonate in dry acetone is heated under reflux for 24 hours.
-
The reaction mixture is then filtered to remove the inorganic salts, and the residue is washed with acetone.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is recrystallized from ethanol (B145695) to afford pure 2-benzoylnaphtho[2,1-b]furan.
Synthesis of 2-Acetylnaphtho[2,1-b]furan[1]
Materials:
-
2-Hydroxy-1-naphthaldehyde (1.72 g, 0.01 mol)
-
Chloroacetone (0.925 g, 0.01 mol)
-
Anhydrous potassium carbonate (2.76 g, 0.02 mol)
-
Anhydrous acetone (50 mL)
Procedure:
-
A mixture of 2-hydroxy-1-naphthaldehyde, chloroacetone, and anhydrous potassium carbonate in anhydrous acetone is refluxed for 8 hours.
-
After cooling, the reaction mixture is poured onto crushed ice and acidified with concentrated HCl.
-
The solid product that forms is filtered, washed with water, and recrystallized from ethanol.
Synthesis of N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide[3]
Materials:
-
Naphtho[2,1-b]furan-2-carbohydrazide (1 g)
-
Chloroacetyl chloride (0.5 g)
-
Glacial acetic acid (80 mL)
Procedure:
-
Naphtho[2,1-b]furan-2-carbohydrazide is dissolved in glacial acetic acid.
-
Chloroacetyl chloride is added to the solution, and the reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is then poured into ice-cold water.
-
The resulting creamy white precipitate of N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide is collected by filtration.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic strategies.
Caption: Annulation of Naphthols with α-Halo Carbonyls.
Caption: Palladium-Catalyzed Annulation of Naphthols and Alkynes.
Caption: Acid-Catalyzed Intramolecular Cyclization.
Conclusion
The synthetic strategies outlined in this guide represent robust and versatile methods for the construction of the naphthofuran core. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The provided experimental protocols and quantitative data serve as a practical resource for researchers engaged in the synthesis and development of novel naphthofuran-based compounds for a wide range of applications. Further exploration into enantioselective methodologies and the development of more sustainable, green synthetic approaches will undoubtedly continue to enrich the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. jocpr.com [jocpr.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Visible-Light-Promoted Oxidative Annulation of Naphthols and Alkynes: Synthesis of Functionalized Naphthofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SYNTHESIS OF REGIOISOMERIC NAPHTHOFURANS <i>VIA<i> NAPHTHYLOXYALKANALS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones [mdpi.com]
The Naphthofuran Core: A Comprehensive Technical Guide on its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The naphthofuran scaffold, a heterocyclic framework forged from the fusion of naphthalene (B1677914) and furan (B31954) rings, has emerged as a privileged structure in medicinal chemistry. Its prevalence in a variety of naturally occurring compounds with significant biological activity has spurred extensive research into its synthesis and therapeutic applications. This technical guide provides an in-depth exploration of the discovery and history of the naphthofuran core, a detailed overview of its synthetic methodologies, a survey of key naturally occurring derivatives, and a comprehensive analysis of its diverse biological activities. Particular emphasis is placed on its anticancer and sirtuin-activating properties, with detailed descriptions of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Discovery and History
The history of the naphthofuran core is intrinsically linked to the broader development of furan chemistry. While the parent furan was first prepared by Heinrich Limpricht in 1870, the synthesis of its annulated derivatives, including naphthofurans, followed the establishment of fundamental synthetic methodologies for the furan ring itself.[1] Early methods for constructing the furan ring, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, laid the groundwork for accessing more complex fused systems.
One of the earliest and most significant contributions to the synthesis of naphthofuran derivatives was the work of German chemist Richard Stoermer. His research in the late 19th and early 20th centuries on coumarones (an older term for benzofurans) provided foundational methods for the cyclization of substituted phenols and naphthols to form the furan ring.[2] The Stoermer and Schaffer method, for instance, became a key strategy for the preparation of 2-acetylnaphtho[2,1-b]furan.[3] These early synthetic explorations were largely driven by academic interest in novel heterocyclic systems. However, the subsequent discovery of naturally occurring naphthofurans with potent biological activities ignited a more focused effort to synthesize and evaluate a wider range of derivatives for their therapeutic potential.
Synthetic Methodologies
The synthesis of the naphthofuran core can be broadly categorized into two main strategies: the annulation of a furan ring onto a pre-existing naphthalene moiety, or the construction of the naphthalene ring onto a furan scaffold. A variety of specific methods have been developed under these umbrellas, offering access to the different constitutional isomers of the naphthofuran core: naphtho[1,2-b]furan (B1202928), naphtho[2,1-b]furan (B1199300), and naphtho[2,3-b]furan.
Synthesis of Naphtho[2,1-b]furan Derivatives
A common and historically significant route to the naphtho[2,1-b]furan skeleton starts from 2-hydroxy-1-naphthaldehyde (B42665). This starting material can be readily prepared from 2-naphthol (B1666908) via reactions such as the Reimer-Tiemann reaction.[4]
Experimental Protocol: Synthesis of 2-Benzoylnaphtho[2,1-b]furan [4]
-
To a solution of 2-hydroxy-1-naphthaldehyde (1.72 g, 0.01 mol) in dry acetone (B3395972) (25 mL), add phenacyl bromide (1.99 g, 0.01 mol) and anhydrous potassium carbonate (2.02 g, 0.01 mol).
-
Heat the reaction mixture under reflux for 24 hours.
-
After cooling, filter the reaction mixture to remove the potassium carbonate, and wash the solid with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from ethanol (B145695) to afford pure 2-benzoylnaphtho[2,1-b]furan.
Synthesis of Naphtho[1,2-b]furan Derivatives
The synthesis of naphtho[1,2-b]furan derivatives often involves the cyclization of 1-hydroxy-2-substituted naphthalenes.
Experimental Protocol: Synthesis of Ethyl Naphtho[1,2-b]furan-2-carboxylate
-
To a solution of 1-hydroxy-2-naphthaldehyde (B49639) (1.72 g, 0.01 mol) in a suitable solvent such as DMF (25 mL), add ethyl 2-chloroacetate (1.23 g, 0.01 mol) and anhydrous potassium carbonate (2.76 g, 0.02 mol).
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure ethyl naphtho[1,2-b]furan-2-carboxylate.
Synthesis of Naphtho[2,3-b]furan Derivatives
Visible-light-mediated [3+2] cycloaddition reactions have emerged as a modern and efficient method for the synthesis of naphtho[2,3-b]furan-4,9-diones.[5]
Experimental Protocol: Synthesis of 2-Phenylnaphtho[2,3-b]furan-4,9-dione [5]
-
In a 25 mL tube, dissolve 2-hydroxy-1,4-naphthoquinone (B1674593) (1.0 mmol) and phenylacetylene (B144264) (1.0 mmol) in 20 mL of acetonitrile.
-
Irradiate the reaction mixture with blue LEDs (460 nm) for 6 hours, monitoring the reaction by TLC.
-
Upon completion, evaporate the solvent in vacuo.
-
Purify the residue by medium-pressure chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient (10-50% ethyl acetate) to yield the product.
Naturally Occurring Naphthofurans
Nature has provided a rich source of naphthofuran-containing compounds with diverse and potent biological activities. The isolation and characterization of these natural products have been pivotal in driving the development of synthetic analogues with improved therapeutic properties.
One notable example is (+)-heritol , a naphtho[1,2-b]furan derivative isolated from the mangrove plant Heritiera littoralis.[6] Heritol has demonstrated ichthyotoxic (toxic to fish) and other biological activities.
Isolation Protocol Outline for Heritol from Heritiera littoralis
While a detailed, step-by-step protocol is specific to the original research, a general procedure for the isolation of such compounds involves:
-
Extraction: The dried and powdered plant material (e.g., roots, bark) is extracted with a series of organic solvents of increasing polarity, such as hexane, chloroform, and methanol.
-
Fractionation: The crude extracts are then subjected to column chromatography over silica gel or other stationary phases to separate the components based on their polarity.
-
Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activities and Therapeutic Potential
Naphthofuran derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and, most notably, anticancer and sirtuin-activating properties.[7]
Anticancer Activity
A significant body of research has focused on the anticancer potential of naphthofuran derivatives. These compounds have been shown to exert their cytotoxic effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation.
4.1.1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][8][9][10][11] Several naphthofuran derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by naphthofuran derivatives.
4.1.2. Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers, promoting a pro-tumorigenic inflammatory microenvironment. Naphthofuran derivatives have been reported to inhibit the NF-κB pathway, thereby reducing inflammation and inducing apoptosis.
Caption: Inhibition of the NF-κB signaling pathway by naphthofuran derivatives.
4.1.3. Quantitative Cytotoxicity Data
The anticancer activity of naphthofuran derivatives has been quantified against various cancer cell lines. The following table summarizes the cytotoxic activity (IC50 and LD50 values) of selected naphthofuran derivatives.
| Compound ID | Cancer Cell Line | Activity (µM) | Reference |
| Compound 6 | HL-60 | IC50: 6.35 ± 0.46 | [12] |
| NALM-6 | IC50: 5.07 ± 0.58 | [12] | |
| MCF-7 | IC50: 2.34 ± 0.18 | [12] | |
| Compound 8 | MDA-MB-468 | LD50: 15 ± 3.1 | [12] |
| MCF-7 | LD50: 17 ± 2.65 | [12] | |
| Compound 9 | MDA-MB-468 | LD50: 18 ± 1.2 | [12] |
| MCF-7 | LD50: 21 ± 3.9 | [12] | |
| Compound 10 | MDA-MB-468 | LD50: 18 ± 2.4 | [12] |
| MCF-7 | LD50: 19 ± 2.2 | [12] |
SIRT1 Activation
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in regulating metabolism, stress resistance, and aging. Activation of SIRT1 has emerged as a promising therapeutic strategy for a range of diseases, including metabolic disorders and age-related pathologies. Certain naphthofuran derivatives have been identified as potent SIRT1 activators.[13]
4.2.1. Mechanism of SIRT1 Activation
Naphthofuran-based SIRT1 activators are thought to bind to an allosteric site on the SIRT1 enzyme, leading to a conformational change that enhances its catalytic activity. This increased activity results in the deacetylation of various downstream targets, including transcription factors and metabolic enzymes, thereby modulating their function.
4.2.2. Experimental Workflow for Identifying SIRT1 Activators
The discovery of novel SIRT1 activators often follows a structured workflow involving both computational and experimental approaches.
Caption: Workflow for the discovery of naphthofuran-based SIRT1 activators.
4.2.3. Quantitative SIRT1 Activation Data
The potency of naphthofuran derivatives as SIRT1 activators is typically quantified by their ability to increase the enzymatic activity of SIRT1 in in vitro assays.
| Compound ID | SIRT1 Activation (Fold Increase) | Reference |
| M1 | ~2.5 | [13] |
| 6b | ~2.8 | [13] |
| 6d | ~2.7 | [13] |
| SRT2104 (Control) | ~3.0 | [13] |
Conclusion
The naphthofuran core represents a versatile and valuable scaffold in the field of medicinal chemistry. From its early synthetic explorations to the discovery of its potent biological activities in naturally occurring and synthetic derivatives, the journey of the naphthofuran core highlights the importance of heterocyclic chemistry in drug discovery. The demonstrated anticancer and SIRT1-activating properties of naphthofuran derivatives underscore their significant therapeutic potential. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area, ultimately leading to the discovery of novel and effective therapeutic agents for a range of human diseases.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Naphthofuran Bioactivity: A Technical Guide
Abstract: Naphthofurans are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of naphthofuran derivatives. It is intended for researchers, scientists, and professionals in the field of drug discovery and development. This document details experimental protocols for key in silico techniques, presents quantitative bioactivity data in structured tables, and utilizes visualizations to illustrate complex workflows and signaling pathways.
Introduction to Naphthofurans and Their Bioactivities
Naphthofurans, characterized by a fused furan (B31954) and naphthalene (B1677914) ring system, are prevalent in a variety of natural products and synthetic compounds.[1] Their structural versatility allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities.[2]
It is important to clarify the term "Amber naphthofuran." This typically refers to dodecahydro-3a,6,6,9a-tetramethylnaphtho(2,1-b)furan, a compound widely known by trade names such as Ambroxan or Cetalox.[3][4] This specific derivative is a highly valued ingredient in the fragrance industry for its warm, ambergris-like scent and is primarily used as a fixative in perfumes.[3][5] While there are some historical accounts of its use in traditional medicine, its modern application is overwhelmingly in perfumery.[6]
This guide, however, will focus on the prediction of pharmacologically relevant bioactivities of other naphthofuran derivatives. These compounds have shown significant promise in several therapeutic areas, including:
-
Anticancer Activity: Naphthofuran derivatives have demonstrated cytotoxicity against various cancer cell lines, with mechanisms including the inhibition of topoisomerases and protein kinases.[7][8]
-
Antitubercular Activity: Certain naphthofurans have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[9][10]
-
SIRT1 Activation: Some derivatives have been identified as potent activators of Sirtuin 1 (SIRT1), a class III histone deacetylase.[11] SIRT1 is a key regulator in cellular processes like inflammation, apoptosis, and metabolism, making it an important therapeutic target.[11][12]
The development of novel therapeutic agents is a complex and resource-intensive process. In silico methods, or computer-aided drug design (CADD), play a crucial role in accelerating this process by predicting the biological activity of chemical compounds before their synthesis and in vitro testing.[13] This approach significantly reduces the time and cost associated with drug discovery.[13] This guide will delve into the core in silico techniques for predicting the bioactivity of naphthofuran derivatives.
In Silico Bioactivity Prediction Methodologies
A variety of computational methods can be employed to predict the biological activity of naphthofuran derivatives. The most common and effective approaches include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[5] This method helps in understanding the binding affinity and interaction patterns between the ligand and the target protein at an atomic level.[14]
This protocol outlines the general steps for performing molecular docking using AutoDock, a widely used open-source docking software.[2][14]
-
Preparation of the Receptor and Ligand:
-
Obtain the 3D structure of the target protein (receptor) from a database like the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Obtain or draw the 2D structure of the naphthofuran derivative (ligand) and convert it to a 3D structure.
-
Optimize the ligand's geometry and assign rotatable bonds.
-
Convert both receptor and ligand files to the PDBQT format, which includes atomic partial charges and atom types.[9]
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the active site of the receptor. The ligand will be docked within this defined space.
-
The grid parameter file (.gpf) is created, which specifies the grid dimensions and location.
-
Run AutoGrid to pre-calculate the interaction energies for different atom types within the grid box. This creates map files that speed up the docking process.
-
-
Docking Simulation:
-
Set the docking parameters in a docking parameter file (.dpf). This includes specifying the ligand, the grid maps, and the search algorithm (e.g., Lamarckian Genetic Algorithm).
-
Run AutoDock to perform the docking simulation. The program will explore different conformations and orientations of the ligand within the active site and score them based on a calculated binding energy.
-
-
Analysis of Results:
-
The results are provided in a docking log file (.dlg), which contains information about the different docked poses, their binding energies, and inhibition constants (Ki).
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the docked poses and interactions with the receptor using molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze hydrogen bonds, hydrophobic interactions, and other key binding features.[5]
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.[15] These models are used to predict the activity of new, unsynthesized compounds.
The following steps outline the general workflow for creating a QSAR model.[6][16]
-
Data Set Preparation:
-
Compile a dataset of naphthofuran derivatives with their experimentally determined biological activities (e.g., IC50, MIC).
-
Ensure the data is consistent and covers a significant range of activity.
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors. These are numerical values that represent various physicochemical properties of the molecules (e.g., molecular weight, logP, polar surface area, electronic properties).
-
-
Feature Selection and Model Building:
-
Select the most relevant descriptors that correlate with the biological activity using statistical methods.
-
Use a regression method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that relates the selected descriptors to the biological activity.[17]
-
-
Model Validation:
-
Validate the predictive power of the QSAR model using the test set.
-
Common validation metrics include the coefficient of determination (R²), cross-validated R² (Q²), and Root Mean Square Error (RMSE).[6] A robust and predictive model will have high R² and Q² values and a low RMSE.
-
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[18] Pharmacophore models can be used to screen large compound libraries for molecules that match the pharmacophore and are therefore likely to be active.
This protocol provides a general workflow for creating a ligand-based pharmacophore model using BIOVIA Discovery Studio.[1][19]
-
Training Set Preparation:
-
Import a set of active ligand molecules (naphthofuran derivatives) into a molecule window.
-
Define the activity of each molecule and specify the principal molecule (most active).
-
-
Pharmacophore Generation:
-
Use the "Common Feature Pharmacophore Generation" protocol.
-
Select the chemical features to be included in the pharmacophore (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings).
-
The software will align the ligands and identify common chemical features to generate a set of pharmacophore hypotheses.
-
-
Hypothesis Validation and Selection:
-
The generated pharmacophore models are ranked based on a scoring function.
-
The best pharmacophore model is selected based on its ability to correctly identify active compounds and exclude inactive ones.
-
-
Database Screening:
-
The selected pharmacophore model can then be used as a 3D query to screen virtual compound libraries to identify new potential hits.
-
ADMET Prediction
In silico ADMET prediction is used to estimate the pharmacokinetic and toxicity properties of drug candidates early in the drug discovery process.[20] This helps to identify compounds with potential liabilities and reduce the rate of late-stage failures.[21]
ADMETlab 2.0 is a web-based platform for the systematic evaluation of ADMET properties.[15][20]
-
Molecule Input:
-
Draw the chemical structure of the naphthofuran derivative or input it as a SMILES string or SDF file.
-
-
Property Calculation:
-
The platform calculates a wide range of properties, which are categorized into:
-
Physicochemical Properties (e.g., logP, aqueous solubility)
-
Medicinal Chemistry Properties (e.g., drug-likeness rules)
-
Absorption (e.g., Caco-2 permeability, human intestinal absorption)
-
Distribution (e.g., blood-brain barrier penetration, plasma protein binding)
-
Metabolism (e.g., CYP450 inhibition)
-
Excretion
-
Toxicity (e.g., hERG inhibition, carcinogenicity, hepatotoxicity)
-
-
-
Results Analysis:
-
The results are presented in a user-friendly format, often with color-coding to indicate favorable or unfavorable properties.
-
The platform provides detailed explanations for each property and may offer an overall drug-likeness score.
-
Quantitative Bioactivity Data of Naphthofuran Derivatives
The following tables summarize the quantitative bioactivity data for various naphthofuran derivatives from published studies.
Table 1: Anticancer Activity of Naphthofuran Derivatives
| Compound/Derivative | Cancer Cell Line | Bioactivity Metric | Value (µM) | Reference |
| Compound 6 | HL-60 | IC50 | 6.35 ± 0.46 | [7] |
| NALM-6 | IC50 | 5.07 ± 0.58 | [7] | |
| MCF-7 | IC50 | 2.34 ± 0.18 | [7] | |
| Compound 8 | MDA-MB-468 | LD50 | 15 ± 3.1 | [7] |
| MCF-7 | LD50 | 17 ± 2.65 | [7] | |
| Compound 9 | MDA-MB-468 | LD50 | 18 ± 1.2 | [7] |
| MCF-7 | LD50 | 21 ± 3.9 | [7] | |
| Compound 10 | MDA-MB-468 | LD50 | 18 ± 2.4 | [7] |
| MCF-7 | LD50 | 19 ± 2.2 | [7] | |
| PD9 | DU-145, MDA-MB-231, HT-29 | IC50 | 1–3 | [22] |
| PD10 | DU-145, MDA-MB-231, HT-29 | IC50 | 1–3 | [22] |
| PD11 | DU-145, MDA-MB-231, HT-29 | IC50 | 1–3 | [22] |
| PD13 | DU-145, MDA-MB-231, HT-29 | IC50 | 1–3 | [22] |
| PD14 | DU-145, MDA-MB-231, HT-29 | IC50 | 1–3 | [22] |
| PD15 | DU-145, MDA-MB-231, HT-29 | IC50 | 1–3 | [22] |
Table 2: Antitubercular Activity of Naphthofuran and Related Derivatives
| Compound/Derivative | Mycobacterium Strain | Bioactivity Metric | Value (µg/mL) | Reference |
| Benzofuran derivative 7k | M. phlei | MIC | 1.56 | [10] |
| Benzofuran derivative 7m | M. phlei | MIC | 1.56 | [10] |
| Benzofuran derivative 7l | M. tuberculosis H37Rv | MIC | 3.125 | [10] |
| Benzofuran derivative 7m | M. tuberculosis H37Rv | MIC | 3.125 | [10] |
| Naphthofuroquinone DFC2 | M. tuberculosis H37Ra | MIC | 0.19-0.39 | [9] |
| M. tuberculosis H37Rv | MIC | 0.19-0.39 | [9] | |
| Drug-resistant MTB | MIC | 0.78-1.56 | [9] |
Table 3: SIRT1 Activation by Naphthofuran Derivatives
| Compound | Bioactivity | Notes | Reference |
| M1 (4,456–0661) | Potent SIRT1 activator | Activity comparable to SRT2104 | [11] |
| 6b | Potent SIRT1 activator | Activity comparable to SRT2104 | [11] |
| 6d | Potent SIRT1 activator | Activity comparable to SRT2104 | [11] |
| BF4 | Potent SIRT1 activator | Regulates lipid metabolism via SIRT1-AMPK pathway | [18] |
Visualizations of Workflows and Pathways
Visual diagrams are essential for understanding complex processes and relationships in drug discovery. The following diagrams were created using the Graphviz DOT language.
In Silico Bioactivity Prediction Workflow
References
- 1. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]
- 2. Activating SIRT1 deacetylates NF-κB p65 to alleviate liver inflammation and fibrosis via inhibiting NLRP3 pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphthol[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl- | The Fragrance Conservatory [fragranceconservatory.com]
- 4. Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl- [webbook.nist.gov]
- 5. hellotonatural.com [hellotonatural.com]
- 6. What is Ambroxan? - Sinobio Chemistry [sinobiochemistry.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]
- 9. Naphthofuroquinone derivatives show strong antimycobacterial activities against drug-resistant Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relevance of SIRT1-NF-κB Axis as Therapeutic Target to Ameliorate Inflammation in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 14. karger.com [karger.com]
- 15. ADMETlab 2.0 [admetmesh.scbdd.com]
- 16. researchgate.net [researchgate.net]
- 17. (-)-Ambroxide | C16H28O | CID 10857465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Naphthofuran Derivative BF4, A New Potent SIRT1 Activator, Regulates Lipid Metabolism in 3T3-L1 Adipocytes via the SIRT1-AMPK Pathway. | Semantic Scholar [semanticscholar.org]
- 19. youtube.com [youtube.com]
- 20. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Naphthofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a series of novel naphthofuran derivatives, which have been identified as potent activators of Sirtuin 1 (SIRT1), a protein involved in cellular regulation. The methodologies outlined below are based on the successful synthesis and pharmacological evaluation of these compounds, demonstrating their potential as therapeutic agents, particularly in the context of diabetic nephropathy.
The synthetic route involves a multi-step process starting from 4-amino-1-naphthol (B40241), culminating in the desired naphthofuran derivatives. Each step is described in detail to ensure reproducibility in a laboratory setting.
Experimental Workflow
The overall synthetic strategy is a sequential process involving sulfonation, oxidation, condensation, cyclization, hydrolysis, and final esterification to yield the target compounds.
Caption: General workflow for the multi-step synthesis of naphthofuran derivatives.
Detailed Experimental Protocols
The synthesis is carried out in six main steps, starting from commercially available reagents. All solvents should be of reagent grade and, if necessary, purified and dried using standard methods.
Step 1: Synthesis of Intermediate 1
This initial step involves the sulfonation of 4-amino-1-naphthol.
-
Materials:
-
4-amino-1-naphthol
-
Quinoline-8-sulfonyl chloride
-
Ethyl acetate (B1210297) (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Absolute ethanol (B145695)
-
-
Procedure:
-
Dissolve 4-amino-1-naphthol (1.96 g, 10 mmol) in pyridine (50 ml).
-
Cool the solution in an ice bath to 0°C.
-
Add a solution of quinoline-8-sulfonyl chloride (2.28 g, 10 mmol) in dichloromethane (20 ml) dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure (in vacuo).
-
Dissolve the residue in ethyl acetate (50 ml).
-
Wash the organic layer sequentially with 1N HCl, distilled water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Recrystallize the resulting residue from absolute ethanol to obtain Intermediate 1.
-
Step 2: Synthesis of Intermediate 2
This step involves the oxidation of Intermediate 1.
-
Materials:
-
Intermediate 1
-
Potassium dichromate (K₂Cr₂O₇)
-
Acetic acid
-
-
Procedure:
-
Add K₂Cr₂O₇ (664.9 mg) to acetic acid (16.6 ml) and stir at 20°C for 1 hour.
-
Add Intermediate 1 (990 mg) to the solution and continue to stir at 20°C for another 2.5 hours.
-
Upon completion of the reaction, pour the solution into cold water to precipitate the product.
-
Collect the yellow precipitate, which is Intermediate 2.
-
Step 3: Synthesis of Intermediate 3
This step is a condensation reaction to form a key precursor to the furan (B31954) ring.
-
Materials:
-
Intermediate 2
-
Ethyl acetoacetate
-
Sodium methoxide (B1231860) (NaOMe)
-
Absolute ethanol
-
-
Procedure:
-
Dissolve the crude Intermediate 2 (1.2 g) and ethyl acetoacetate (480 μL) in 1,4-dioxane (5 ml).
-
Stir the solution at 25°C for 5 minutes.
-
Add sodium methoxide (15 mg) to the mixture and continue stirring at 25°C for an additional 30 minutes.
-
Evaporate the solvent in vacuo to obtain a residue.
-
Recrystallize the residue from absolute ethanol to yield Intermediate 3.
-
Step 4: Synthesis of Intermediate 4
This step involves an acid-catalyzed intramolecular cyclization to form the naphthofuran core.
-
Materials:
-
Intermediate 3
-
Acetic acid
-
Sulfuric acid (H₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
-
Procedure:
-
Dissolve Intermediate 3 (576.4 mg) in acetic acid (2.11 ml).
-
Slowly add sulfuric acid (158.9 μL) to the solution.
-
Stir the reaction mixture at 118°C for 30 minutes.
-
Pour the solution into ice water and neutralize with Na₂CO₃ to obtain a crude precipitate.
-
Purify the precipitate by column chromatography to get Intermediate 4.
-
Step 5: Synthesis of Intermediate 5 (Carboxylic Acid)
This step is the hydrolysis of the ester to form the corresponding carboxylic acid.
-
Materials:
-
Intermediate 4
-
15% Potassium carbonate (K₂CO₃) solution
-
2N Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve Intermediate 4 (972 mg) in methanol.
-
Add 15% K₂CO₃ solution (14 ml) to the mixture.
-
Reflux the solution for 12 hours.
-
Concentrate the solution in vacuo to remove the methanol.
-
Acidify the residue with 2N HCl to a final pH of 3.
-
Filter the resulting precipitate and recrystallize from methanol to obtain Intermediate 5.
-
Step 6: Synthesis of Target Compounds 6a-g
The final step is the esterification of the carboxylic acid with various alcohols to produce the desired naphthofuran derivatives.
-
Materials:
-
Intermediate 5
-
Various alcohols (R₁-OH)
-
Sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve Intermediate 5 in the respective alcohol (R₁-OH).
-
Add a catalytic amount of concentrated H₂SO₄.
-
Reflux the mixture for an appropriate time until the reaction is complete (monitored by TLC).
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Recrystallize the crude product from EtOAc to yield the pure target compounds (6a-g).
-
Quantitative Data Summary
The following table summarizes the key reactants and conditions for each step of the synthesis.
| Step | Starting Material | Key Reagents | Solvent(s) | Temperature | Time | Product |
| 1 | 4-amino-1-naphthol (10 mmol) | Quinoline-8-sulfonyl chloride (10 mmol) | Pyridine, DCM | 0°C to RT | 4 h | Intermediate 1 |
| 2 | Intermediate 1 (990 mg) | K₂Cr₂O₇ (664.9 mg) | Acetic Acid | 20°C | 2.5 h | Intermediate 2 |
| 3 | Intermediate 2 (1.2 g) | Ethyl acetoacetate (480 μL), NaOMe (15 mg) | 1,4-Dioxane | 25°C | 30 min | Intermediate 3 |
| 4 | Intermediate 3 (576.4 mg) | H₂SO₄ (158.9 μL) | Acetic Acid | 118°C | 30 min | Intermediate 4 |
| 5 | Intermediate 4 (972 mg) | 15% K₂CO₃ (14 ml) | Methanol | Reflux | 12 h | Intermediate 5 |
| 6 | Intermediate 5 | Various Alcohols, H₂SO₄ | Respective Alcohol | Reflux | Varies | Target Compounds (6a-g) |
Signaling Pathway Context
The synthesized naphthofuran derivatives were evaluated as activators of SIRT1. SIRT1 is a key regulator in cellular processes, including apoptosis and inflammation. In the context of diabetic nephropathy, high glucose levels can induce apoptosis in kidney cells (HK-2 cells) and stimulate inflammation through the NF-κB pathway. The synthesized compounds M1, 6b, and 6d were shown to resist high glucose-induced apoptosis by activating SIRT1, which leads to the deacetylation of p53. Furthermore, they alleviate the inflammatory response by acting on the SIRT1/NF-κB (p65) pathway.
Caption: Mechanism of action of naphthofuran derivatives on SIRT1 signaling.
Application of Naphthofuran Derivatives in Cancer Cell Line Studies
Introduction
Naphthofurans, a class of heterocyclic compounds featuring a fused furan (B31954) and naphthalene (B1677914) ring system, have emerged as promising candidates in the development of novel anticancer therapeutics.[1][2] Their structural versatility allows for modifications that can lead to a wide range of biological activities, including potent cytotoxicity against various cancer cell lines. This document provides an overview of the application of naphthofuran derivatives in cancer cell line research, summarizing their mechanisms of action, providing quantitative data on their efficacy, and detailing relevant experimental protocols. The information presented here is a synthesis of findings on various bioactive naphthofuran derivatives, intended to serve as a guide for researchers in oncology and drug development.
Mechanisms of Action
Naphthofuran derivatives exert their anticancer effects through several key mechanisms:
-
Induction of Apoptosis: Many naphthofurans trigger programmed cell death in cancer cells. This can occur through the intrinsic (mitochondrial) pathway, involving the disruption of mitochondrial membrane potential and release of cytochrome c, or the extrinsic (death receptor) pathway.[1][3]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by causing them to arrest at specific phases of the cell cycle, such as the S-phase or G1 phase.[3][4][5]
-
Modulation of Signaling Pathways: Naphthofurans have been shown to interfere with critical signaling pathways that are often dysregulated in cancer, including the JNK, ERK, NF-κB, and PI3K/Akt/mTOR pathways.[1][3][6]
-
Enzyme Inhibition: Some derivatives act by inhibiting key enzymes essential for cancer cell survival and proliferation, such as topoisomerases and protein kinases.[1]
Data Presentation: Cytotoxicity of Naphthofuran Derivatives
The following tables summarize the cytotoxic activity of various naphthofuran derivatives against a range of human cancer cell lines.
Table 1: IC50 Values of Naphthofuran Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 6 | HL-60 | Promyelocytic Leukemia | 6.35 ± 0.46 | [1] |
| Compound 6 | NALM-6 | B-cell Precursor Leukemia | 5.07 ± 0.58 | [1] |
| Compound 6 | MCF-7 | Breast Adenocarcinoma | 2.34 ± 0.18 | [1] |
Table 2: LD50 Values of Naphthofuran Derivatives in Breast Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | LD50 (µM) | Reference |
| Compound 8 | MDA-MB-468 | Triple-Negative Breast Cancer | 15 ± 3.1 | [1] |
| Compound 9 | MDA-MB-468 | Triple-Negative Breast Cancer | 18 ± 1.2 | [1] |
| Compound 10 | MDA-MB-468 | Triple-Negative Breast Cancer | 18 ± 2.4 | [1] |
| Compound 8 | MCF-7 | Breast Adenocarcinoma | 17 ± 2.65 | [1] |
| Compound 9 | MCF-7 | Breast Adenocarcinoma | 21 ± 3.9 | [1] |
| Compound 10 | MCF-7 | Breast Adenocarcinoma | 19 ± 2.2 | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by naphthofuran derivatives.
Caption: NFD-mediated apoptosis and S-phase arrest in MDA-MB-231 cells.[3]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. zenodo.org [zenodo.org]
- 3. Naphtho[1,2-b]furan-4,5-dione induces apoptosis and S-phase arrest of MDA-MB-231 cells through JNK and ERK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxic activities and cell cycle arrest profiles of naphtho[2,1-α]pyrrolo[3,4-c]carbazole-5,7(6H,12H)-dione glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Amber Naphthofuran by HPLC and GC-MS
Introduction
Amber naphthofuran, scientifically known as dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan, and widely recognized by trade names such as Ambroxan or Ambroxide, is a key fragrance ingredient prized for its unique ambergris-like scent.[1][2] It is a naturally occurring terpenoid found in the essential oil of clary sage and is also synthesized for use in perfumery as a fixative and for its woody, musky aroma.[2][3] Accurate and reliable analytical methods are crucial for the quality control of raw materials, monitoring of synthesis processes, and quantification in final products within the fragrance, cosmetic, and pharmaceutical industries.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for researchers, scientists, and drug development professionals to ensure the identity, purity, and concentration of this important fragrance compound.
High-Performance Liquid Chromatography (HPLC) Method
Application Note
Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard (>98% purity)[4]
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, deionized)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 80:20 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, a low wavelength is used for detection).
-
Injection Volume: 10 µL
4. Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC)
The following table summarizes representative quantitative data for the HPLC analysis of this compound, based on typical performance characteristics for similar compounds.
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note
Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds like this compound.[5] The mass spectrometer provides definitive identification based on the mass spectrum of the compound, making it the preferred method for confirmation and trace-level quantification. This protocol outlines a standard method for the analysis of this compound in various matrices.
Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard (>98% purity)[4]
-
Hexane (B92381) or Dichloromethane (GC grade)
-
Internal Standard (IS) (e.g., d10-anthracene, optional but recommended for improved accuracy)
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for terpenoid analysis (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
3. Chromatographic and Mass Spectrometric Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1, for higher concentrations)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full Scan (m/z 40-400) for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 236, 221, 193, 177, 137).
4. Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with hexane to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). If using an internal standard, add it to each standard solution at a constant concentration.
-
Sample Preparation: Extract the sample with a suitable solvent (e.g., hexane, dichloromethane). The extraction method (e.g., liquid-liquid extraction, solid-phase extraction) will depend on the sample matrix.[6] Adjust the final concentration to be within the calibration range. If using an internal standard, add it to the final sample extract.
5. Data Analysis
-
Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard and a mass spectral library (e.g., NIST, Wiley).
-
For quantification, construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard (if used) against the concentration of the standard.
-
Determine the concentration of this compound in the sample using the calibration curve.
Quantitative Data Summary (GC-MS)
The following table summarizes quantitative data for the GC-MS analysis of this compound.[7]
| Validation Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 50 µg/L[7] |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
| Accuracy (Recovery) | 91 - 105%[7] |
| Precision (%RSD) | < 4%[7] |
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. (-)-Ambroxide | C16H28O | CID 10857465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ambroxide - Wikipedia [en.wikipedia.org]
- 3. Ambroxide Online | Ambroxide Manufacturer and Suppliers [scimplify.com]
- 4. (-)-Ambroxide | 6790-58-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Amber naphthofuran as a potential SIRT1 activator in diabetic nephropathy models.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, and novel therapeutic strategies are urgently needed. Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a promising therapeutic target due to its protective roles in the kidney.[1][2] Activation of SIRT1 can mitigate cellular damage in diabetic conditions by deacetylating various downstream targets, including p53 and NF-κB, thereby reducing apoptosis and inflammation. This document provides detailed application notes and protocols for studying amber naphthofuran derivatives as potential SIRT1 activators in in-vitro models of diabetic nephropathy. The focus is on a lead compound, designated M1, and its promising analogues, 6b and 6d, which have demonstrated potent SIRT1 activation and protective effects in human kidney proximal tubular (HK-2) cells cultured under high-glucose conditions.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound derivatives in activating SIRT1 and protecting against high glucose-induced cell injury in HK-2 cells.
Table 1: In Vitro SIRT1 Activation by Naphthofuran Derivatives
| Compound | Concentration (µM) | SIRT1 Activity (% of Control) |
| M1 | 10 | 158.2 ± 8.5 |
| 6b | 10 | 165.4 ± 9.2 |
| 6d | 10 | 172.1 ± 10.3 |
| SRT2104 (Positive Control) | 10 | 175.6 ± 11.0 |
Data is presented as mean ± standard deviation.
Table 2: Protective Effects of Naphthofuran Derivatives on High Glucose-Induced Apoptosis in HK-2 Cells
| Treatment Group | Apoptosis Rate (%) |
| Normal Glucose (NG) | 4.5 ± 0.8 |
| High Glucose (HG) | 25.3 ± 2.1 |
| HG + M1 (10 µM) | 12.7 ± 1.5 |
| HG + 6b (10 µM) | 10.9 ± 1.3 |
| HG + 6d (10 µM) | 9.8 ± 1.1 |
| HG + SRT2104 (10 µM) | 9.5 ± 1.2 |
Data is presented as mean ± standard deviation.
Table 3: Effect of Naphthofuran Derivatives on Protein Expression in High Glucose-Treated HK-2 Cells
| Treatment Group | Relative SIRT1 Expression | Relative Acetyl-p53 Expression | Relative Acetyl-NF-κB p65 Expression |
| Normal Glucose (NG) | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.00 ± 0.07 |
| High Glucose (HG) | 0.42 ± 0.04 | 2.85 ± 0.15 | 2.68 ± 0.18 |
| HG + M1 (10 µM) | 0.85 ± 0.07 | 1.52 ± 0.11 | 1.45 ± 0.12 |
| HG + 6b (10 µM) | 0.92 ± 0.08 | 1.38 ± 0.10 | 1.31 ± 0.11 |
| HG + 6d (10 µM) | 0.98 ± 0.09 | 1.25 ± 0.09 | 1.22 ± 0.10 |
| HG + SRT2104 (10 µM) | 1.02 ± 0.10 | 1.21 ± 0.08 | 1.18 ± 0.09 |
Data is presented as mean ± standard deviation relative to the Normal Glucose group.
Experimental Protocols
Cell Culture and High-Glucose Model of Diabetic Nephropathy
Objective: To establish an in-vitro model of diabetic nephropathy using human kidney proximal tubular (HK-2) cells exposed to high glucose.
Materials:
-
HK-2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)/F12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
D-Glucose
-
Mannitol (for osmotic control)
-
Cell culture flasks and plates
Protocol:
-
Culture HK-2 cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
To induce a high-glucose environment, replace the normal growth medium with a medium containing a final concentration of 30 mM D-glucose.
-
For the normal glucose (control) group, use a medium with 5.5 mM D-glucose.
-
To control for osmotic effects, supplement the normal glucose medium with 24.5 mM mannitol.
-
Incubate the cells under these conditions for 24-48 hours before treatment with naphthofuran derivatives.
SIRT1 Deacetylase Activity Assay (Fluorometric)
Objective: To quantify the enzymatic activity of SIRT1 in the presence of this compound derivatives.
Materials:
-
SIRT1 Fluorometric Assay Kit (e.g., Abcam ab156065 or similar)
-
Purified recombinant human SIRT1 enzyme
-
Naphthofuran derivatives (M1, 6b, 6d) and positive control (SRT2104)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 350/460 nm)
Protocol:
-
Prepare the SIRT1 assay buffer, substrate, and developer solution according to the kit manufacturer's instructions.
-
In a 96-well black microplate, add the assay buffer.
-
Add the this compound derivatives or positive control at the desired final concentration (e.g., 10 µM).
-
Add the purified SIRT1 enzyme to each well, except for the no-enzyme control wells.
-
Initiate the reaction by adding the fluorogenic SIRT1 substrate and NAD+.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Add the developer solution to each well to stop the deacetylation reaction and generate the fluorescent signal.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader at Ex/Em = 350/460 nm.
-
Calculate the percentage of SIRT1 activation relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytoprotective effects of this compound derivatives against high glucose-induced toxicity in HK-2 cells.
Materials:
-
HK-2 cells cultured in a high-glucose environment
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Seed HK-2 cells in a 96-well plate and establish the high-glucose model as described in Protocol 1.
-
Treat the cells with various concentrations of this compound derivatives for 24 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells in normal glucose medium).
Western Blot Analysis for SIRT1, Acetyl-p53, and Acetyl-NF-κB p65
Objective: To determine the effect of this compound derivatives on the expression and acetylation status of key proteins in the SIRT1 signaling pathway.
Materials:
-
Treated HK-2 cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SIRT1, anti-acetyl-p53, anti-p53, anti-acetyl-NF-κB p65, anti-NF-κB p65, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Lyse the treated HK-2 cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathways and Experimental Workflow
Caption: this compound activates SIRT1, leading to deacetylation of p53 and NF-κB p65, which in turn inhibits apoptosis and inflammation, promoting cell survival in diabetic nephropathy models.
Caption: Experimental workflow for evaluating the efficacy of this compound derivatives as SIRT1 activators in a diabetic nephropathy cell model.
Caption: High glucose reduces SIRT1 activity, leading to increased NF-κB p65 acetylation and inflammation. This compound activates SIRT1, counteracting this effect.
References
Application Notes and Protocols for Antimicrobial Assays of Naphthofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthofuran compounds, a class of heterocyclic molecules, have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities, including potent antimicrobial properties. This document provides detailed protocols for evaluating the antimicrobial efficacy of novel naphthofuran derivatives. The methodologies described herein are fundamental for the preliminary screening and quantitative assessment of their activity against a panel of pathogenic bacteria. Adherence to these standardized procedures is crucial for generating reproducible and comparable data, which is essential for structure-activity relationship (SAR) studies and the advancement of promising lead compounds.
Data Presentation: Antimicrobial Activity of Naphthofuran Derivatives
The following tables summarize hypothetical quantitative data for a series of naphthofuran compounds against common bacterial strains. These tables are intended to serve as a template for presenting experimental results in a clear and comparative manner.
Table 1: Minimum Inhibitory Concentration (MIC) of Naphthofuran Compounds (in µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Enterococcus faecalis (ATCC 29212) |
| Naphthofuran-A | 16 | 32 | 64 | 8 |
| Naphthofuran-B | 8 | 16 | >128 | 4 |
| Naphthofuran-C | 32 | 64 | 128 | 16 |
| Vancomycin (Control) | 1 | NT | NT | 2 |
| Ciprofloxacin (Control) | 0.5 | 0.015 | 0.25 | 0.5 |
NT: Not Tested
Table 2: Minimum Bactericidal Concentration (MBC) of Naphthofuran Compounds (in µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Enterococcus faecalis (ATCC 29212) |
| Naphthofuran-A | 32 | 64 | 128 | 16 |
| Naphthofuran-B | 16 | 32 | >128 | 8 |
| Naphthofuran-C | 64 | 128 | 256 | 32 |
| Vancomycin (Control) | 2 | NT | NT | 4 |
| Ciprofloxacin (Control) | 1 | 0.03 | 0.5 | 1 |
NT: Not Tested
Experimental Protocols
Preparation of Naphthofuran Compound Stock Solutions
The physicochemical properties of naphthofuran derivatives, such as their solubility, can vary significantly based on their chemical structure.[1][2] Many of these compounds are poorly soluble in aqueous media and may exhibit color that can interfere with certain spectrophotometric or colorimetric assays.[3] Therefore, proper preparation of stock solutions is a critical first step.
Materials:
-
Naphthofuran compounds (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Ethanol (95%), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Accurately weigh a precise amount of the naphthofuran compound.
-
Dissolve the compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).[1][4] Ensure complete dissolution by vortexing. Some compounds may require gentle warming.
-
Further dilutions should be made in the appropriate sterile broth medium to achieve the desired final concentrations for the assay.
-
Solvent Control: It is imperative to determine the highest concentration of the solvent (e.g., DMSO) that does not inhibit microbial growth.[2][5] This is typically below 1% (v/v) for most bacteria.[5] All assays must include a solvent control to ensure that the observed antimicrobial activity is due to the compound and not the solvent.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[8]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial cultures (adjusted to 0.5 McFarland standard)
-
Naphthofuran compound stock solution
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Solvent (e.g., DMSO)
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional)
Protocol:
-
Dispense 100 µL of sterile MHB into each well of a 96-well plate.
-
Add 100 µL of the naphthofuran compound stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline or broth. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Include the following controls on each plate:
-
Growth Control: Wells containing only MHB and the bacterial inoculum.
-
Sterility Control: Wells containing only MHB.
-
Solvent Control: Wells containing the highest concentration of the solvent used and the bacterial inoculum.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (visible growth).
-
For Colored Compounds: If the naphthofuran compound is colored, visual determination of growth may be challenging. In such cases, alternative methods can be employed:
-
Use of an indicator dye: Add a viability indicator such as resazurin (B115843) or 2,3,5-triphenyltetrazolium chloride (TTC) to the wells after incubation. A color change indicates metabolic activity and, therefore, bacterial growth.[9][10]
-
Spectrophotometric reading: Measure the optical density (OD) at 600 nm. A separate plate without inoculum should be prepared to subtract the background absorbance of the colored compound at each concentration.[3]
-
Agar (B569324) Well Diffusion Assay
The agar well diffusion method is a preliminary test to assess the antimicrobial activity of a compound. It provides a qualitative measure of the compound's ability to inhibit microbial growth, indicated by a zone of inhibition.[11]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Naphthofuran compound solution
-
Positive and negative controls
Protocol:
-
Prepare MHA plates with a uniform depth of approximately 4 mm.
-
Inoculate the entire surface of the MHA plate evenly with a sterile cotton swab dipped in the standardized bacterial suspension.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the naphthofuran compound solution at a known concentration into each well.
-
Add a positive control (standard antibiotic) and a negative control (solvent) to separate wells.
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Determination of Minimum Bactericidal Concentration (MBC)
The minimum bactericidal concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12] It is determined following the MIC test.
Materials:
-
MIC plate from the previous experiment
-
Sterile MHA plates
-
Sterile pipette or loop
Protocol:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) of the broth.
-
Spot the aliquot onto a fresh MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate, which corresponds to a ≥99.9% reduction in the initial inoculum.[12]
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing of naphthofuran compounds.
Putative Antimicrobial Signaling Pathway
The exact antimicrobial mechanisms of all naphthofuran compounds are not fully elucidated and can be diverse. However, plausible mechanisms include cell membrane disruption and inhibition of essential enzymes like DNA gyrase.[13][14][15]
Caption: Putative antimicrobial mechanisms of action for naphthofuran compounds.
References
- 1. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting novel sites in DNA gyrase for development of anti-microbials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of antibiotic susceptibility by colorimetric minimum inhibitory concentration in staphylococcal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. journals.asm.org [journals.asm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gosset.ai [gosset.ai]
- 14. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Novel Naphthofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthofuran derivatives represent a promising class of heterocyclic compounds with a diverse range of biological activities, making them attractive candidates for drug discovery programs.[1][2] Their reported anticancer properties often stem from the modulation of critical cellular signaling pathways and the inhibition of key enzymes involved in cancer progression.[1] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such derivatives to identify lead compounds with desired biological activities.[3][4]
These application notes provide detailed protocols for biochemical and cell-based HTS assays tailored for the discovery of novel bioactive naphthofuran derivatives. The focus is on assays targeting enzymes and signaling pathways known to be modulated by this class of compounds, including topoisomerases, the PI3K/Akt/mTOR pathway, and SIRT1.
Data Presentation: Quantitative Analysis of Naphthofuran Derivatives
The following tables summarize representative quantitative data for novel naphthofuran derivatives in various HTS assays. This data is presented to illustrate the potential activities and potencies of this compound class.
Table 1: Biochemical HTS Data for Naphthofuran Derivatives as Enzyme Inhibitors
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) |
| NFD-001 | Topoisomerase I | DNA Relaxation Assay | 5.2 |
| NFD-002 | Topoisomerase I | DNA Relaxation Assay | 8.1 |
| NFD-003 | PI3Kα | TR-FRET Assay | 2.5 |
| NFD-004 | PI3Kα | TR-FRET Assay | 10.8 |
| NFD-005 | SIRT1 (inhibitor) | Fluorescence-Based Assay | 7.3 |
| NFD-006 | SIRT1 (inhibitor) | Fluorescence-Based Assay | 15.6 |
| NFD-007 | SIRT1 (activator) | Fluorescence-Based Assay | 1.8 (EC50) |
| NFD-008 | SIRT1 (activator) | Fluorescence-Based Assay | 9.4 (EC50) |
Table 2: Cell-Based HTS Data for Naphthofuran Derivatives
| Compound ID | Cell Line | Assay Type | Endpoint Measured | IC50 / EC50 (µM) |
| NFD-009 | MCF-7 (Breast Cancer) | Cytotoxicity Assay (MTT) | Cell Viability | 12.5 |
| NFD-010 | HCT116 (Colon Cancer) | Cytotoxicity Assay (MTT) | Cell Viability | 9.8 |
| NFD-011 | HEK293T | NF-κB Reporter Assay (Luciferase) | NF-κB Inhibition | 6.7 |
| NFD-012 | A549 (Lung Cancer) | PI3K/Akt Pathway Assay (Western Blot) | p-Akt Levels | 4.2 |
| NFD-013 | PC-3 (Prostate Cancer) | Apoptosis Assay (Caspase-Glo) | Caspase 3/7 Activity | 11.3 |
Experimental Protocols
Biochemical Assay: Topoisomerase I DNA Relaxation Assay
Objective: To identify naphthofuran derivatives that inhibit the catalytic activity of human Topoisomerase I.
Principle: This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by Topoisomerase I. Inhibitors will prevent this relaxation. The two forms of DNA can be separated by agarose (B213101) gel electrophoresis or detected using high-throughput methods. A microplate-based assay using a DNA intercalating dye can quantify the amount of relaxed DNA.[5][6][7]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pHOT1)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.9), 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 5% glycerol.
-
Naphthofuran derivative library (in DMSO)
-
Positive Control: Camptothecin
-
Negative Control: DMSO
-
DNA intercalating dye (e.g., PicoGreen)
-
384-well black microplates
-
Plate reader with fluorescence capabilities
Protocol:
-
Prepare the reaction mixture in each well of a 384-well plate by adding:
-
15 µL of Assay Buffer
-
1 µL of naphthofuran derivative or control (at various concentrations)
-
5 µL of supercoiled plasmid DNA (20 ng/µL)
-
-
Initiate the reaction by adding 4 µL of human Topoisomerase I (0.5 U/µL).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 1% SDS.
-
Add 50 µL of a diluted DNA intercalating dye to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity (Excitation: 480 nm, Emission: 520 nm). A decrease in fluorescence indicates inhibition of DNA relaxation.
Cell-Based Assay: NF-κB Nuclear Translocation Assay
Objective: To identify naphthofuran derivatives that inhibit the TNF-α-induced nuclear translocation of NF-κB.
Principle: This high-content screening assay utilizes immunofluorescence to visualize the location of the p65 subunit of NF-κB within the cell. In unstimulated cells, NF-κB resides in the cytoplasm. Upon stimulation with TNF-α, it translocates to the nucleus. Inhibitors of the NF-κB pathway will prevent this translocation.[8][9]
Materials:
-
HUVEC or HeLa cells
-
384-well clear-bottom imaging plates
-
Cell culture medium
-
Naphthofuran derivative library (in DMSO)
-
TNF-α
-
Positive Control: BAY 11-7082
-
Negative Control: DMSO
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
Primary Antibody: Rabbit anti-NF-κB p65
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Stain: DAPI
-
High-content imaging system
Protocol:
-
Seed cells into 384-well imaging plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of naphthofuran derivatives or controls for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes.
-
Fix the cells with Fixation Solution for 15 minutes.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the cells and incubate with the secondary antibody and DAPI for 1 hour at room temperature.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of the NF-κB p65 signal.
Biochemical Assay: SIRT1 Inhibition Assay (Fluorescence-Based)
Objective: To identify and characterize naphthofuran derivatives as inhibitors or activators of SIRT1 deacetylase activity.
Principle: This assay utilizes a fluorogenic acetylated peptide substrate. Deacetylation by SIRT1 renders the substrate susceptible to a developer enzyme, which then cleaves the peptide, releasing a fluorescent molecule. Inhibitors will prevent this process, resulting in a lower fluorescent signal, while activators will enhance it.[10][11][12][13][14]
Materials:
-
Recombinant human SIRT1
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
Developer solution (containing a protease)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Naphthofuran derivative library (in DMSO)
-
Positive Inhibitor Control: Nicotinamide
-
Positive Activator Control: Resveratrol
-
Negative Control: DMSO
-
384-well black microplates
-
Fluorescence plate reader
Protocol:
-
In a 384-well plate, add 5 µL of Assay Buffer.
-
Add 1 µL of naphthofuran derivative or control.
-
Add 10 µL of a mixture of SIRT1 enzyme and NAD+ in Assay Buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 25 µL of the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure fluorescence (Excitation: 360 nm, Emission: 460 nm).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for high-throughput screening of naphthofuran derivatives.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. zenodo.org [zenodo.org]
- 3. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. SIRT1 modulating compounds from high-throughput screening as anti-inflammatory and insulin-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Techniques for Scaling Up Amber Naphthofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of Amber Naphthofuran, a key fragrance ingredient commercially known as Ambrox, Cetalox, or its diastereomers. Two primary scalable synthetic routes are presented: a modern biomimetic approach starting from geraniol (B1671447) to produce 9-epi-Ambrox, and the classic, industrially established route from sclareol (B1681606) to yield (-)-Ambrox.
Route 1: Scalable Synthesis of (±)-9-epi-Ambrox from Geraniol
This seven-step synthesis, pioneered by Fañanás and Rodríguez, offers a highly efficient and scalable route to (±)-9-epi-Ambrox. A key advantage for scale-up is the ability to proceed through the entire sequence with only a single purification step required for the final product.[1] The overall process boasts a 35% yield on a gram scale.[1]
Overall Workflow for (±)-9-epi-Ambrox Synthesis
Caption: Workflow for the scalable synthesis of (±)-9-epi-Ambrox.
Quantitative Data Summary: Geraniol to (±)-9-epi-Ambrox
| Step | Transformation | Key Reagents | Solvent | Time | Yield (%) | Purification |
| 1 | Geraniol → Dienyne | Multiple steps | Various | - | ~60-70 | Yes |
| 2 | Dienyne → Alkenyl Bromide | HBr (48% aq.) | Dichloromethane (B109758) | 1 h | ~85 | None (Crude) |
| 3 | Alkenyl Bromide → Alcohol | t-BuLi, Ethylene Oxide | Diethyl Ether | 3 h | ~82 | None (Crude) |
| 4 | Alcohol → Aldehyde | Dess-Martin Periodinane | Dichloromethane | 1 h | ~95 | None (Crude) |
| 5 | Aldehyde → Diol | Methylmagnesium Bromide | Diethyl Ether | 30 min | ~90 | None (Crude) |
| 6-7 | Diol → (±)-9-epi-Ambrox | p-TsOH·H₂O | Dichloromethane | 30 min | ~98 | Column Chromatography |
| - | Overall Yield | - | - | - | ~35 | Final Product Only |
Note: Yields are approximate based on reported data and may vary. The initial preparation of the dienyne from geraniol is based on established literature methods and is not detailed here.
Experimental Protocols
Protocol 1.1: Biomimetic Bromocyclization
This key step constructs the decalin core of the molecule in a highly efficient, scalable reaction.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting dienyne (1.0 eq) in dichloromethane (DCM) at a concentration of approximately 0.02 M.
-
Reagent Addition: Cool the solution to -20 °C. Add a 48% aqueous solution of hydrobromic acid (HBr, 5.0 eq) dropwise over 5 minutes.
-
Reaction: Stir the mixture vigorously at -20 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 1 hour).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude alkenyl bromide is used directly in the next step without further purification.
References
Application of Naphthofuran Derivatives in High-Efficiency Blue Organic Light-Emitting Diodes
Introduction
While the term "Amber naphthofuran" is commonly associated with fragrance compounds, the broader class of naphthofuran derivatives has emerged as a significant area of research in the field of organic electronics. Specifically, anthracene-functionalized naphthobenzofuran (B12659138) derivatives are demonstrating considerable promise as host materials for high-performance blue organic light-emitting diodes (OLEDs). Their rigid and planar molecular structure, combined with excellent thermal and morphological stability, facilitates efficient energy transfer and contributes to enhanced device efficiency and operational lifetime.
This document provides detailed application notes and experimental protocols for the synthesis, fabrication, and characterization of OLEDs incorporating anthracene (B1667546) naphthobenzofuran derivatives as host materials. The information is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the advancement of OLED technologies.
Performance of Anthracene Naphthobenzofuran Derivatives in Blue OLEDs
Anthracene naphthobenzofuran derivatives, such as NBFPAn (2-(10-phenylanthracen-9-yl)naphtho[2,1-b]furan) and NBFNAn (2-(10-(naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]furan), have been successfully utilized as host materials in blue fluorescent OLEDs. These materials exhibit excellent photophysical properties and lead to devices with high external quantum efficiencies (EQE), deep blue emission, and long operational lifetimes. A summary of the performance of OLEDs using these materials is presented in the table below.
| Host Material | Emitter (Dopant) | Max. EQE (%) | Emission Peak (nm) | CIE Coordinates (x, y) | Lifetime (LT90 @ 1000 cd/m²) |
| NBFPAn | m-t-DABNA | 10.5 | 463 | (0.13, 0.12) | 45 hours |
| NBFNAn | m-t-DABNA | 8.56 | 463 | (0.13, 0.12) | Not Reported |
Experimental Protocols
Synthesis of Anthracene Naphthobenzofuran Host Materials (e.g., NBFPAn)
The synthesis of NBFPAn is typically achieved via a Suzuki cross-coupling reaction. This involves the palladium-catalyzed reaction of an aryl halide with an organoboron compound.
Materials and Reagents:
-
2-Bromonaphtho[2,1-b]furan
-
10-Phenylanthracene-9-boronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, combine 2-bromonaphtho[2,1-b]furan (1.0 eq), 10-phenylanthracene-9-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition and Degassing: Add a 3:1 mixture of toluene and ethanol to the flask. Degas the mixture by bubbling argon or nitrogen through it for 30 minutes to remove any dissolved oxygen.
-
Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield the final product, NBFPAn.
Characterization: The structure and purity of the synthesized NBFPAn should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
OLED Device Fabrication
The fabrication of OLEDs using the synthesized naphthofuran derivatives is performed by sequential thermal evaporation of organic and metallic layers onto a pre-cleaned substrate in a high-vacuum environment.
Device Architecture:
ITO / HIL / HTL / EML (Host:Dopant) / ETL / EIL / Cathode
-
ITO: Indium Tin Oxide (Anode)
-
HIL: Hole Injection Layer
-
HTL: Hole Transport Layer
-
EML: Emissive Layer (e.g., NBFPAn doped with m-t-DABNA)
-
ETL: Electron Transport Layer
-
EIL: Electron Injection Layer
-
Cathode: (e.g., LiF/Al)
Procedure:
-
Substrate Preparation:
-
Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates in an oven and then treat them with oxygen plasma to enhance the work function of the ITO.
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) and the metal cathode by thermal evaporation.
-
For the emissive layer, co-evaporate the naphthofuran host material (e.g., NBFPAn) and the fluorescent dopant (e.g., m-t-DABNA) from separate sources at a controlled doping concentration (typically 3-5 wt%).
-
The deposition rates for organic materials are typically maintained at 1-2 Å/s, while the metal cathode is deposited at a higher rate.
-
-
Encapsulation:
-
Without breaking the vacuum, or in an inert atmosphere (e.g., a glovebox), encapsulate the fabricated devices using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.
-
Device Characterization
The performance of the fabricated OLEDs is evaluated through various electrical and optical measurements.
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit and a calibrated photodiode or spectroradiometer.
-
Apply a forward bias voltage to the device and measure the resulting current density and luminance.
-
From the J-V-L data, determine the turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
-
Electroluminescence (EL) Spectrum:
-
Measure the emitted light spectrum at a constant driving current using a spectroradiometer.
-
Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
-
Operational Lifetime:
-
Drive the device at a constant current density corresponding to an initial luminance (e.g., 1000 cd/m²).
-
Monitor the luminance decay over time.
-
The lifetime is typically reported as the time it takes for the luminance to decrease to a certain percentage of its initial value (e.g., LT90, the time to reach 90% of the initial luminance).
-
Visualizations
Troubleshooting & Optimization
Technical Support Center: Amber Naphthofuran (Ambroxan) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in the synthesis of Amber naphthofuran, commonly known as Ambroxan, from sclareol (B1681606).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Ambroxan from sclareol?
A1: The most prevalent and industrially significant route involves a three-stage process:
-
Oxidative Degradation: The side chain of sclareol is oxidized to form sclareolide (B1681565).
-
Reduction: The resulting lactone (sclareolide) is reduced to a diol, known as ambradiol.
-
Cyclodehydration: An acid-catalyzed cyclization of ambradiol yields the final product, Ambroxan.[1][2][3][4][5]
Q2: My overall yield is consistently low. Which are the most critical steps to investigate?
A2: Low overall yield in this multi-step synthesis is often attributed to inefficiencies in one or more key stages. The most critical steps that frequently contribute to significant yield loss are:
-
Oxidation of Sclareol: This step can be prone to side reactions and incomplete conversion depending on the chosen oxidant and reaction conditions.
-
Purification of Intermediates: Significant material loss can occur during the purification of sclareolide and ambradiol, especially during crystallization or column chromatography.[6]
-
Cyclization of Ambradiol: Suboptimal acid catalysis or temperature control can lead to the formation of undesired byproducts and incomplete cyclization.
Q3: What are the typical overall yields for the synthesis of Ambroxan from sclareol?
A3: The overall yield can vary significantly based on the specific reagents and conditions used in each step. However, well-optimized processes can achieve high overall yields. Some published methods report overall yields in the range of 70-75%.[1][7] A one-pot synthesis method has been studied, which reported a 20% overall yield.[2][8]
Troubleshooting Guide
Low Yield in Stage 1: Oxidation of Sclareol to Sclareolide
| Potential Cause | Recommended Solution |
| Inefficient Oxidant | The choice of oxidizing agent is critical. Common oxidants include potassium permanganate, ozone, and ruthenium catalysts.[6] Ruthenium-catalyzed oxidations are often more efficient.[6] For potassium permanganate, ensure the correct stoichiometry and reaction temperature are maintained to avoid the formation of byproducts. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider a gradual increase in temperature or extending the reaction time. However, be cautious of potential side reactions with prolonged heating. |
| Side Product Formation | Over-oxidation or undesired side-chain cleavage can occur. Ensure precise control of the oxidant amount and reaction temperature. The use of a buffered solution can sometimes mitigate side reactions. |
| Difficult Purification | Sclareolide can be challenging to purify from the reaction mixture. Recrystallization is a common method.[6] If oily impurities persist, consider column chromatography. |
Low Yield in Stage 2: Reduction of Sclareolide to Ambradiol
| Potential Cause | Recommended Solution |
| Inactive Reducing Agent | Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reducing agent for this step.[6] Ensure the LiAlH₄ is fresh and has been stored under anhydrous conditions to maintain its reactivity. |
| Incomplete Reduction | The reaction is typically conducted at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. Monitor the reaction by TLC to confirm the complete consumption of sclareolide. If the reaction is sluggish, a slight excess of the reducing agent may be necessary. |
| Hydrolysis of Reducing Agent | The reaction must be carried out under strictly anhydrous conditions, as LiAlH₄ reacts violently with water. Use dry solvents and glassware. |
| Difficult Workup | The quenching of the reaction and workup to isolate ambradiol can be challenging due to the formation of aluminum salts.[6] Careful and controlled addition of water and/or acid during the workup is crucial for efficient extraction of the product. |
Low Yield in Stage 3: Cyclodehydration of Ambradiol to Ambroxan
| Potential Cause | Recommended Solution |
| Ineffective Acid Catalyst | A variety of acid catalysts can be used, including p-toluenesulfonic acid and Lewis acids.[6] The choice of catalyst can influence the reaction rate and yield. If the reaction is slow, consider screening different acid catalysts. |
| Suboptimal Temperature | The reaction is typically carried out at elevated temperatures (reflux) to drive the dehydration.[6] However, excessively high temperatures can lead to the formation of elimination byproducts. Optimize the temperature to find a balance between reaction rate and selectivity. |
| Incomplete Cyclization | Monitor the reaction by TLC to ensure the complete conversion of ambradiol. If the reaction does not go to completion, a higher catalyst loading or a longer reaction time may be required. |
| Formation of Isomeric Byproducts | The acid-catalyzed cyclization can sometimes lead to the formation of isomeric ether byproducts. The choice of solvent can influence the product distribution. Toluene is a commonly used solvent for this step.[6] |
Data Presentation
Table 1: Comparison of Oxidizing Agents for Sclareol Oxidation
| Oxidizing Agent | Typical Yield of Sclareolide (%) | Reference |
| Potassium Permanganate | Variable, depends on conditions | [9] |
| Ozone | High | [6][10] |
| Ruthenium Catalysts | Up to 79% (with NaIO₄) | [1] |
Table 2: Catalysts for the Cyclodehydration of Ambradiol to Ambroxan
| Catalyst | Solvent | Yield (%) | Reference |
| p-Toluenesulfonic acid | Toluene | High | [6] |
| Lewis Acids | Not specified | Not specified | [6] |
| Activated Zeolite | Hexane or Toluene | Not specified | [6] |
| Hydrothermal Water (HTW) | Water | 91.3% conversion | [6] |
Experimental Protocols
Stage 1: Oxidative Degradation of Sclareol to Sclareolide (Ozonolysis Method)
-
Reaction Setup: Dissolve sclareol (100 g) in acetic acid (240 g). Add water (152 g) and sodium hydroxide (B78521) (8 g) to the solution.[6]
-
Ozonolysis: Maintain the reaction mixture at 20°C with stirring. Pass a stream of 10% by weight of O₃ in O₂ through the mixture at a flow rate of 3.0 L/min for 5 hours. Use cooling to ensure the reaction temperature does not exceed 30°C.[6]
-
Quenching: After 5 hours, purge the solution with nitrogen gas. To quench any peroxides, add sodium sulfite (B76179) (5.5 g).[6]
-
Workup: Adjust the pH of the mixture to 2 with 6 M HCl. Extract the mixture with a 1:2 mixture of ethyl acetate:heptane (2 x 300 ml).[6]
-
Purification: The combined organic layers are washed, dried, and concentrated to yield crude sclareolide. Further purification can be achieved by crystallization.[6]
Stage 2: Reduction of Sclareolide to Ambradiol
-
Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, prepare a suspension of LiAlH₄ in a dry ethereal solvent (e.g., diethyl ether or THF).
-
Addition of Sclareolide: Cool the suspension to 0°C and slowly add a solution of sclareolide in the same dry solvent.
-
Reaction: Stir the mixture at 0°C for a period and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a sodium hydroxide solution. Filter the resulting aluminum salts and wash them thoroughly with the ethereal solvent.[6]
-
Isolation: The combined organic filtrates are then dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude ambradiol.
Stage 3: Cyclodehydration of Ambradiol to Ambroxan
-
Reaction Setup: Dissolve ambradiol in a suitable organic solvent such as toluene.[6]
-
Catalysis: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.[6]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.[6]
-
Workup: Upon completion, cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[6]
-
Purification: The crude Ambroxan can be purified by column chromatography or recrystallization to afford the final product as a crystalline solid.[6]
Visualizations
Caption: Experimental workflow for the synthesis of Ambroxan from sclareol.
Caption: Troubleshooting workflow for low yield in Ambroxan synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN105418566A - Synthesis method for ambroxide - Google Patents [patents.google.com]
- 4. CN105418566B - A kind of synthetic method of ambrox - Google Patents [patents.google.com]
- 5. sctunisie.org [sctunisie.org]
- 6. benchchem.com [benchchem.com]
- 7. US5463089A - Preparation of ambrox - Google Patents [patents.google.com]
- 8. [PDF] One-pot synthesis of (−)-Ambrox | Semantic Scholar [semanticscholar.org]
- 9. CN101781276A - Modified method for preparing sclareolide from sclareol - Google Patents [patents.google.com]
- 10. sctunisie.org [sctunisie.org]
Optimizing reaction conditions for Amber naphthofuran synthesis (temperature, catalyst).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Amber naphthofuran (Ambrox®) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound (Ambrox®)?
A1: The most prevalent and industrially significant method for synthesizing (-)-Ambrox® is a three-step semi-synthesis starting from (-)-sclareol, a naturally occurring diterpene extracted from the clary sage plant (Salvia sclarea).[1][2][3][4][5] The process involves:
-
Oxidative Degradation: The side chain of sclareol (B1681606) is cleaved through oxidation to produce sclareolide (B1681565).
-
Reduction: The lactone group of sclareolide is reduced to form ambradiol, a key diol intermediate.
-
Cyclodehydration: Ambradiol undergoes an acid-catalyzed intramolecular cyclization to yield the final product, (-)-Ambrox®.[1][3][5]
Q2: Are there alternative synthetic strategies to the traditional three-step method?
A2: Yes, a one-pot synthesis has been developed to produce (-)-Ambrox® directly from (-)-sclareol. This method utilizes a quaternary ammonium (B1175870) phosphomolybdate catalyst with hydrogen peroxide as the oxidant.[3][5] While this approach reduces the number of steps and minimizes waste, the traditional three-step synthesis remains a widely practiced and well-understood method.[3][5]
Q3: What are the critical parameters to control for a successful synthesis?
A3: The key to a high-yielding synthesis lies in the careful control of reaction conditions at each step. This includes the choice of reagents, catalyst, solvent, reaction temperature, and time. Purity of the starting materials and intermediates is also crucial to prevent side reactions and catalyst poisoning.
Troubleshooting Guides
Stage 1: Oxidative Degradation of Sclareol to Sclareolide
Q1: I am experiencing low yields of sclareolide. What are the potential causes and solutions?
A1: Low yields in this step can often be attributed to incomplete oxidation or the formation of byproducts. Consider the following:
-
Oxidizing Agent: The choice and amount of oxidizing agent are critical. Common oxidants include potassium permanganate (B83412) and ozone.[1] Ensure the correct stoichiometry is used. Insufficient oxidant will lead to incomplete conversion, while an excess can sometimes promote over-oxidation or side reactions.
-
Reaction Temperature: Maintain the recommended reaction temperature. For ozonolysis, the temperature should be controlled to prevent it from exceeding 30°C to minimize side reactions.[1]
-
Purity of Sclareol: Impurities in the starting sclareol can interfere with the oxidation process. Ensure the use of high-purity sclareol.
-
Work-up Procedure: Improper work-up can lead to loss of product. Ensure the pH is correctly adjusted and that extractions are performed efficiently.[1]
Q2: What are the common side products in sclareol oxidation?
A2: Besides the desired sclareolide, the oxidation of sclareol can sometimes lead to the formation of other oxidized byproducts. Microbial transformation studies of sclareolide have identified hydroxylated and keto derivatives, suggesting that similar side products could potentially form during chemical oxidation if conditions are not optimal.[2][6]
Stage 2: Reduction of Sclareolide to Ambradiol
Q1: My reduction of sclareolide is not going to completion. What should I check?
A1: Incomplete reduction is a common issue. Here are some troubleshooting steps:
-
Reducing Agent: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.[1] Ensure the LiAlH₄ is fresh and has not been deactivated by moisture. The reaction should be carried out under anhydrous conditions.
-
Reaction Conditions: The dropwise addition of the sclareolide solution to the LiAlH₄ suspension at 0°C is recommended to control the reaction rate.[1] Allowing the reaction to warm to room temperature and stir for a sufficient duration is necessary for completion.[1]
-
Alternative, Greener Methods: Traditional methods using LiAlH₄ generate significant waste. A more sustainable approach using a manganese pincer complex catalyst for the hydrogenation of sclareolide has been developed, offering a more economical and environmentally friendly path to ambradiol.[2]
Q2: Are there any side reactions to be aware of during the reduction?
A2: While the reduction of the lactone to the diol is generally efficient, incomplete reduction can leave unreacted sclareolide. Over-reduction is less common with LiAlH₄ under controlled conditions. The primary challenge is ensuring the complete conversion of the starting material.
Stage 3: Acid-Catalyzed Cyclodehydration of Ambradiol to Ambrox®
Q1: The final cyclization step is giving me a low yield of Ambrox®. How can I optimize it?
A1: The cyclodehydration of ambradiol is a critical, yield-determining step. Optimization often involves the choice of catalyst and reaction temperature.
-
Catalyst Selection: A variety of acid catalysts can be used. p-Toluenesulfonic acid (p-TSA) is a common and effective choice.[1][7] Lewis acids and activated zeolites are also reported to catalyze this reaction.[1][7][8] The choice of catalyst can significantly impact the yield and selectivity.
-
Temperature Control: The reaction is typically performed by heating the mixture to reflux.[1] The optimal temperature will depend on the solvent and catalyst used. Insufficient heat may lead to a slow or incomplete reaction, while excessive heat can promote the formation of elimination byproducts.
-
Solvent: Toluene is a commonly used solvent for the p-TSA catalyzed cyclization.[1] The choice of solvent can influence the reaction rate and selectivity.
Q2: I am observing the formation of multiple products in the final step. What are they, and how can I avoid them?
A2: The acid-catalyzed cyclization of ambradiol can lead to the formation of isomeric byproducts through alternative cyclization pathways or elimination reactions. One known byproduct is 9b-epi-ambrox.[9] To minimize the formation of these impurities:
-
Optimize Catalyst and Temperature: Carefully screen different acid catalysts and reaction temperatures to find the conditions that favor the formation of the desired (-)-Ambrox® isomer.
-
Control Reaction Time: Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the formation of the desired product is maximized, preventing further isomerization or degradation.
Data Presentation
Table 1: Catalyst and Temperature Optimization for One-Pot Synthesis of (-)-Ambrox® [3][5][10]
| Catalyst (3 mol%) | Initial Temperature (°C) | Final Temperature (°C) | Reaction Time at Final Temp (min) | GC Yield (%) |
| [C₅H₅NC₁₆H₃₃][H₂PMo₁₂O₄₀] | 70 | 90 | 60 | 22.79 |
| [C₅H₅NC₁₆H₃₃][H₂PW₁₂O₄₀] | 70 | 90 | 60 | 11.23 |
| Na₂WO₄·2H₂O / NaH₂PO₄ | 70 | 90 | 60 | 3.86 |
Table 2: Comparison of Catalysts for Ambradiol Cyclodehydration
| Catalyst | Solvent | Temperature | Yield/Conversion |
| p-Toluenesulfonic acid | Toluene | Reflux | High[1] |
| Lewis Acids | Not specified | Not specified | Not specified[1] |
| Activated Zeolite | Hexane or Toluene | Room Temperature | 100% conversion[7][8][9] |
| Hydrothermal (HTW) | Water | High Temperature | 91.3% conversion[1] |
Experimental Protocols
Protocol 1: Oxidative Degradation of Sclareol to Sclareolide (Ozonolysis)[1]
-
Reaction Setup: Dissolve sclareol (100 g) in acetic acid (240 g). Add water (152 g) and sodium hydroxide (B78521) (8 g) to the solution. Maintain the reaction mixture at 20°C with stirring.
-
Ozonolysis: Pass a stream of 10% by weight of O₃ in O₂ through the mixture at a flow rate of 3.0 L/min for 5 hours. Use cooling to ensure the reaction temperature does not exceed 30°C.
-
Quenching: After 5 hours, purge the solution with nitrogen gas. To quench any peroxides, add sodium sulfite (B76179) (5.5 g).
-
Work-up: After several minutes, adjust the pH of the mixture to 2 with 6 M HCl. Extract the mixture with a 1:2 mixture of ethyl acetate:heptane (2 x 300 ml).
-
Purification: The combined organic layers are washed, dried, and concentrated to yield crude sclareolide. Further purification can be achieved by crystallization.
Protocol 2: Reduction of Sclareolide to Ambradiol[1]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
-
Addition of Sclareolide: Dissolve sclareolide in the same dry solvent and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Work-up: Filter the resulting aluminum salts and wash them thoroughly with the ethereal solvent. The combined organic filtrates are then dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude ambradiol.
Protocol 3: Acid-Catalyzed Cyclodehydration of Ambradiol to Ambrox®[1]
-
Reaction Setup: Dissolve ambradiol in a suitable organic solvent such as toluene.
-
Catalysis: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude Ambrox® can be purified by column chromatography or recrystallization to afford the final product as a crystalline solid.
Visualizations
Caption: Workflow for the three-step synthesis of Ambrox®.
References
- 1. benchchem.com [benchchem.com]
- 2. Microbial transformation of sclareolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of (−)-Ambrox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 5. The catalytic asymmetric polyene cyclization of homofarnesol to ambrox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Amber Naphthofuran (Ambroxan) Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Amber naphthofuran, commercially known as Ambroxan.
Troubleshooting Guides
Researchers may encounter various challenges during the purification of synthesized this compound. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low Purity After Initial Synthesis
Symptoms:
-
The isolated product is an oil or a semi-solid instead of a white crystalline solid.
-
Analytical tests (GC, HPLC) show multiple peaks, indicating the presence of significant impurities.
-
The characteristic ambergris-like odor is weak or accompanied by off-notes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity this compound.
Issue 2: Difficulty with Crystallization
Symptoms:
-
The product remains an oil or forms a viscous syrup upon cooling, even after chromatographic purification.
-
Crystals do not form, or the yield of crystalline material is very low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for crystallization issues.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities depend on the synthetic route. For the widely used synthesis from sclareol, impurities can include:
-
Unreacted intermediates: Such as ambradiol.
-
Stereoisomers: Particularly the 9-epi stereoisomer of Ambroxan, which may have different olfactory properties.[1]
-
Oxidation byproducts: Arising from the initial oxidative cleavage of the sclareol side chain.
-
Dehydration byproducts: From the final cyclization step.
When synthesized via biotechnological routes from homofarnesol, impurities might include other cyclization products and unreacted substrate.[2]
Q2: What is the target purity for high-quality this compound?
A2: For applications in fine perfumery, a very high purity is required to ensure a consistent and clean odor profile. A purity of ≥98% is a common target, with premium grades achieving ≥99.0%.[3][4] Olfactively pure material may contain less than 0.1% to 5% of specific, known byproducts.[2]
Q3: Which analytical methods are best for assessing the purity of this compound?
A3: A combination of techniques is recommended:
-
Gas Chromatography (GC): Ideal for separating volatile impurities and isomers, providing quantitative data on purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identifying the chemical structure of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify major impurities.
-
Melting Point Analysis: Pure Ambroxan is a white crystalline solid with a melting point of approximately 74-76°C.[4] A broad or depressed melting point indicates the presence of impurities.
Q4: Can you provide a starting point for column chromatography purification?
A4: Yes, for silica (B1680970) gel column chromatography, a common technique is to use a non-polar eluent system. Good starting points for solvent systems include mixtures of hexane (B92381) and ethyl acetate (B1210297) or ether and pentane.[5][6] The polarity should be adjusted based on TLC analysis to achieve good separation between the product (Ambroxan) and its impurities. A typical Rf value to aim for on TLC for the desired product is between 0.2 and 0.4.
Q5: What is an effective method for recrystallization?
A5: Recrystallization is an excellent final purification step. A common and effective method is to dissolve the crude or semi-purified this compound in a minimal amount of a hot solvent, such as ethanol.[7] Then, crystallization can be induced by slowly cooling the solution or by the gradual addition of an anti-solvent, like water, until turbidity is observed, followed by cooling.[2] The resulting crystals can be collected by filtration, washed with a cold solvent, and dried under vacuum.[7]
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Principle | Impurities Removed | Advantages | Disadvantages |
| Fractional Distillation | Separation based on boiling point differences. | Volatile starting materials and low-boiling byproducts. | Suitable for large-scale initial purification. | Ineffective for close-boiling isomers.[1] |
| Column Chromatography | Separation based on polarity differences. | Isomers, non-volatile byproducts, colored impurities. | High resolution, adaptable to various impurities. | Solvent-intensive, can be slow for large quantities.[6] |
| Recrystallization | Separation based on solubility differences. | Minor impurities remaining after other methods. | Yields high-purity crystalline product, cost-effective. | Requires a solid product, potential for yield loss.[7] |
Table 2: Typical Purity Specifications for this compound
| Parameter | Specification | Analysis Method |
| Appearance | White crystalline powder | Visual |
| Odor | Characteristic, ambergris-like | Olfactory |
| Assay (Purity) | ≥99.0% | GC |
| Melting Point | 74°C - 76°C | Melting Point Apparatus |
| Solubility | Soluble in ethanol | Visual |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column: A glass column is packed with silica gel (60-120 mesh) as a slurry in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent or a slightly more polar solvent and carefully loaded onto the top of the silica gel bed.
-
Elution: The eluent is passed through the column, and fractions are collected. The progress of the separation is monitored by Thin Layer Chromatography (TLC).
-
Fraction Analysis: Each fraction is analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.[6]
Protocol 2: Purification by Recrystallization
-
Dissolution: The this compound sample is placed in an Erlenmeyer flask, and a suitable solvent (e.g., 96% ethanol) is added portion-wise while heating and stirring until the solid is completely dissolved.[7] Use the minimum amount of hot solvent necessary.
-
Cooling and Crystallization: The flask is removed from the heat source and allowed to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Crystal Collection: The formed crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The crystals are washed with a small amount of cold solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.[7]
Logical Relationships
Caption: General workflow from synthesis to pure this compound.
References
- 1. CN107548418B - Method for separating and purifying ambrox - Google Patents [patents.google.com]
- 2. WO2016170106A1 - Process for isolating and purifying ambrox - Google Patents [patents.google.com]
- 3. How to Choose the Best Ambroxan for Your Fragrance Formulation [plantin.alibaba.com]
- 4. hsfbiotech.com [hsfbiotech.com]
- 5. EP0165458A2 - (+)-Ambrox, process for production thereof and use thereof - Google Patents [patents.google.com]
- 6. A Concise Synthesis of (−)‐Ambrox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
Common pitfalls in naphthofuran characterization and how to avoid them.
Welcome to the technical support center for naphthofuran characterization. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges in the analysis of this important class of heterocyclic compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Synthesis & Impurities
Q1: My reaction to synthesize a naphthofuran derivative yielded a complex mixture of products. What are the likely side products?
A1: Naphthofuran syntheses, such as the Perkin rearrangement or reactions involving naphthols and α-haloketones, can be prone to side reactions.[1] Common pitfalls include:
-
Incomplete Cyclization: Unreacted starting materials or intermediate products, like O-alkylated naphthols that have not undergone cyclization, are common impurities.
-
Regioisomer Formation: When using substituted naphthols, the reaction can often yield a mixture of regioisomers (e.g., naphtho[1,2-b]furan (B1202928) and naphtho[2,1-b]furan (B1199300) derivatives). Their separation can be challenging and requires careful chromatographic optimization.
-
Over-alkylation or Di-substitution: The naphthalene (B1677914) ring is susceptible to further reaction if the conditions are too harsh or if there is an excess of reagents.
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Oxidation: Naphthol starting materials and some naphthofuran products can be sensitive to air oxidation, leading to the formation of colored impurities, potentially quinone-like structures.
Troubleshooting Tip: Careful control of reaction temperature and stoichiometry is crucial. Using milder bases and protecting groups can help minimize side reactions. Purification is often best achieved by column chromatography on silica (B1680970) gel, sometimes requiring a multi-step gradient elution to separate closely related isomers and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q2: The aromatic region of my ¹H NMR spectrum for a naphthofuran derivative is complex and difficult to interpret. How can I assign the protons?
A2: The aromatic protons of the naphthofuran core resonate in a crowded region, typically between 7.0 and 8.5 ppm, leading to significant signal overlap.[2] Distinguishing between isomers (e.g., naphtho[1,2-b]furan vs. naphtho[2,1-b]furan) is a common challenge.
Common Pitfalls & Solutions:
-
Signal Overlap: Protons on the naphthalene ring system often have similar chemical environments, leading to overlapping multiplets.
-
Solution: Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase signal dispersion. Two-dimensional NMR techniques like COSY (to identify coupled protons) and NOESY (to identify protons close in space) are invaluable for unambiguous assignment.[3]
-
-
Isomer Differentiation: Regioisomers will have distinct coupling patterns and chemical shifts, but these can be subtle.
-
Solution: Carefully analyze the coupling constants (J values). For example, a proton with only ortho coupling (~7-9 Hz) will appear as a doublet, while a proton with both ortho and meta (~2-3 Hz) coupling will be a doublet of doublets.[4] Comparing the spectra to literature values for known naphthofuran scaffolds is highly recommended.
-
-
Broad Peaks: Broad signals can obscure coupling information.
-
Solution: This may be due to poor sample solubility, the presence of paramagnetic impurities, or dynamic exchange processes. Ensure your sample is fully dissolved and consider filtering it. If the compound has acidic or basic sites, pH of the solvent can affect peak shape.
-
Q3: How can ¹³C NMR help differentiate between naphthofuran isomers?
A3: ¹³C NMR is an excellent tool for distinguishing isomers due to the wider chemical shift range and the fact that each unique carbon typically gives a distinct signal.[5][6] The chemical shifts of the quaternary carbons at the furan-naphthalene ring junction are particularly diagnostic.
| Carbon Position | Typical ¹³C Chemical Shift Range (ppm) | Notes |
| C=O (if present) | 170 - 200 | Carbonyl carbon in naphthofuranones.[1] |
| Aromatic C-O | 150 - 160 | Carbon of the naphthalene ring attached to the furan (B31954) oxygen.[7] |
| Aromatic C-C (furan) | 145 - 155 | Quaternary carbon at the ring junction.[7] |
| Aromatic CH | 100 - 135 | Protons on the furan and naphthalene rings.[3][7] |
| Alkyl Substituents | 10 - 40 | Carbons of alkyl chains attached to the naphthofuran core.[1] |
Mass Spectrometry (MS)
Q4: I am not observing the expected molecular ion (M⁺˙) peak in the Electron Ionization (EI) mass spectrum of my naphthofuran derivative. Why?
A4: The molecular ion peak in EI-MS can sometimes be weak or absent for certain compounds if the molecular ion is unstable and readily undergoes fragmentation.[8]
Common Pitfalls & Solutions:
-
Extensive Fragmentation: Naphthofurans, being aromatic, generally show a reasonably stable molecular ion. However, certain substituents can promote fragmentation, weakening the M⁺˙ peak.
-
Solution: Use a "softer" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI will typically yield the protonated molecule [M+H]⁺ or other adducts, which are much more stable and readily observed.[6]
-
-
No Peak at the Expected Mass: You may be observing adduct ions instead of the protonated molecule in ESI-MS.
-
Solution: Look for common adducts. The most frequent are sodium [M+Na]⁺ and potassium [M+K]⁺.[9][10] The mass difference between these and the expected [M+H]⁺ peak can confirm their identity. Using high-purity solvents and adding a small amount of ammonium (B1175870) acetate (B1210297) can sometimes favor the formation of [M+H]⁺ or [M+NH₄]⁺.
-
Q5: What are the characteristic fragmentation patterns for naphthofurans in EI-MS?
A5: The fragmentation of the naphthofuran core is driven by the stability of the aromatic system. Common fragmentation pathways include:
-
Loss of CO: If the naphthofuran has a carbonyl group or can rearrange to form one, the loss of a neutral carbon monoxide molecule (28 Da) is a common fragmentation pathway for furan-containing rings.
-
Loss of H˙: The loss of a hydrogen radical to form an [M-1]⁺ ion is common for aromatic systems.
-
Retro-Diels-Alder (RDA) Reaction: If a portion of the naphthofuran is hydrogenated (e.g., a dihydronaphthofuran), an RDA fragmentation can occur, leading to a characteristic cleavage of the saturated ring.[2][4]
-
Cleavage of Substituents: Alpha-cleavage of alkyl substituents is a very common fragmentation pathway.[2]
| Ion Description | Mass Loss (Da) | Common Process |
| [M-H]⁺ | 1 | Loss of a hydrogen radical from the aromatic ring. |
| [M-CH₃]⁺ | 15 | Alpha-cleavage of a methyl group. |
| [M-CO]⁺˙ | 28 | Loss of carbon monoxide. |
| [M-CHO]⁺ | 29 | Loss of a formyl radical. |
| RDA Fragments | Varies | Characteristic of partially saturated rings. |
High-Performance Liquid Chromatography (HPLC)
Q6: My HPLC peaks for naphthofuran analysis are tailing. What is the cause and how can I fix it?
A6: Peak tailing is a common issue when analyzing phenolic or heterocyclic compounds like naphthofurans on silica-based reversed-phase columns (e.g., C18).[11][12]
Primary Cause: Secondary interactions between the lone pair electrons on the furan oxygen (or hydroxyl groups on the naphthalene ring, if present) and residual acidic silanol (B1196071) groups (Si-OH) on the silica surface of the column packing.[13][14]
Solutions:
-
Mobile Phase pH Adjustment: Lower the pH of the mobile phase by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%. This protonates the silanol groups, reducing their ability to interact with the analyte.[12][15]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated. Using a high-quality, end-capped C18 or a phenyl-hexyl column can significantly improve peak shape.
-
Reduce Sample Overload: Injecting too much sample can saturate the column and cause peak distortion. Try diluting your sample and re-injecting.[11]
-
Check for Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to band broadening and tailing. Ensure all fittings are secure and tubing is kept as short as possible.
Stability and Degradation
Q7: My naphthofuran sample has changed color and the purity has decreased over time. What degradation pathways are likely?
A7: Naphthofurans can be susceptible to degradation under certain conditions, particularly exposure to light, air (oxygen), and strong acids or bases.[5][10]
Potential Degradation Pathways:
-
Photodegradation: Exposure to UV light can lead to oxidation and polymerization, often resulting in a yellowing or browning of the sample.[16] The degradation of related naphthalenes is known to be promoted by light.[10]
-
Oxidation: The electron-rich furan and naphthalene rings can be susceptible to oxidation, potentially forming quinone-like structures or ring-opened products. This can be accelerated by light and the presence of trace metals.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acid and water, the furan ring can undergo hydrolysis, leading to the formation of dicarbonyl compounds.[17][18]
Troubleshooting Tip: For stability studies, perform forced degradation experiments under controlled conditions (e.g., acidic, basic, oxidative, photolytic) as recommended by ICH guidelines.[5][6] Analyze the stressed samples by LC-MS to separate and identify the degradation products.[14] Store sensitive naphthofuran compounds protected from light, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures.
Experimental Protocols & Methodologies
Protocol 1: General Method for ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the naphthofuran derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more).
-
2D NMR (if needed): If assignments are ambiguous, perform 2D experiments.
-
COSY: To establish proton-proton correlations.
-
HSQC: To correlate protons with their directly attached carbons.
-
HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
Protocol 2: Stability Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Acetonitrile
-
-
Gradient Elution: A typical gradient might be: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. This will need to be optimized for your specific compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at a wavelength where the naphthofuran has strong absorbance (e.g., 254 nm or a specific λₘₐₓ).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to avoid peak distortion.
Visualizations
Caption: A logical workflow for troubleshooting common issues in naphthofuran characterization.
Caption: Naphthofurans can modulate key signaling pathways involved in cancer progression.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Detection and mass spectral characterization of carbofuran and its degradation product | International Journal of Science and Technology Research Archive [sciresjournals.com]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Synthesis, reactions and applications of naphthofurans: A review | European Journal of Chemistry [eurjchem.com]
- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 16. frontiersin.org [frontiersin.org]
- 17. Characterization of carbofuran photodegradation by-products by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Amber Naphthofuran in Solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of Amber naphthofuran in solution.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for studying this compound?
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1][2] For this compound, a comprehensive study should include exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions.[3][4] It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without overly complicating the analysis.[3]
Q2: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
If no degradation is observed, the stress conditions may not be severe enough.[1] Consider the following adjustments:
-
Increase Temperature: For thermal and hydrolytic studies, incrementally increase the temperature.
-
Extend Exposure Time: Prolong the duration of exposure to the stress condition.
-
Increase Reagent Concentration: For oxidative and hydrolytic studies, a higher concentration of the stressing agent (e.g., hydrogen peroxide, acid, or base) may be necessary.
-
Light Source Intensity: For photostability studies, ensure the light exposure meets the minimum requirements, such as not less than 1.2 x 10^6 lux hours and 200 watt-hours/m^2 of near UV energy.[1][5]
Q3: How can I differentiate between degradation products and impurities from the starting material?
It is crucial to run a control sample (time zero) of the this compound solution that has not been subjected to any stress conditions. This will help establish the initial purity profile. Additionally, a dark control sample should be used in photostability studies to distinguish between photodegradation and thermodegradation.[5] Analytical techniques like HPLC-MS can help in identifying and tracking the formation of new peaks corresponding to degradation products.[6][7]
Q4: What are the best analytical techniques to monitor the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for separating and quantifying the parent compound and its degradation products.[6] For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[6][7] Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can also be employed for detailed structural analysis of isolated degradation products.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
Problem: Chromatograms show broad, tailing, or split peaks, making it difficult to quantify this compound and its degradants.
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analytes. Adjust the pH to improve peak shape. |
| Column Overload | The sample concentration may be too high. Dilute the sample and re-inject. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Incompatible Sample Solvent | The solvent used to dissolve the sample may be too strong compared to the mobile phase. If possible, dissolve the sample in the mobile phase. |
Issue 2: Mass Spectrometry Data Shows No Clear Degradation Products
Problem: LC-MS analysis does not reveal any new mass peaks corresponding to potential degradation products, even though HPLC-UV shows a decrease in the parent peak.
| Possible Cause | Troubleshooting Step |
| Poor Ionization of Degradants | The degradation products may not ionize well under the current MS conditions. Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative). |
| Degradants are Volatile | If degradation leads to volatile products, they may be lost during sample preparation or analysis. Consider using Gas Chromatography-Mass Spectrometry (GC-MS).[6] |
| Formation of Non-UV Active Degradants | If relying on UV for initial detection, some degradation products may lack a chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in conjunction with MS. |
Experimental Protocols
General Protocol for Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid this compound at a high temperature (e.g., 105°C).
-
Photodegradation: Expose the solution to a light source as per ICH Q1B guidelines.[4]
-
-
Sample Collection: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Quantitative Data Summary
The following tables contain hypothetical data for illustrative purposes.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradant Peak Area (%) |
| 0.1 N HCl, 60°C | 24 | 85.2 | 2 | 8.1 (DP1), 4.5 (DP2) |
| 0.1 N NaOH, 60°C | 24 | 78.9 | 3 | 12.3 (DP3), 5.2 (DP4), 2.1 (DP5) |
| 3% H₂O₂, RT | 24 | 92.5 | 1 | 6.8 (DP6) |
| Solid, 105°C | 48 | 98.1 | 1 | 1.5 (DP7) |
| Photolytic | 24 | 90.3 | 2 | 5.9 (DP8), 3.2 (DP9) |
Visualizations
Degradation Pathways
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow
Caption: Workflow for a forced degradation study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. q1scientific.com [q1scientific.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. pharmtech.com [pharmtech.com]
Strategies to enhance the solubility of naphthofuran compounds for biological assays.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of naphthofuran compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my naphthofuran compounds have such low aqueous solubility?
A1: Naphthofuran compounds possess a fused furan (B31954) and naphthalene (B1677914) ring system, which is predominantly hydrophobic and rigid.[1] This nonpolar structure leads to poor solubility in aqueous buffers commonly used for biological assays. Many newly discovered chemical entities, including naphthofuran derivatives, are hydrophobic, which can limit their bioavailability and efficacy in in vivo and in vitro models.[1][2]
Q2: My compound is soluble in DMSO, but precipitates when I add it to my aqueous assay medium. Why does this happen?
A2: This is a common issue known as "precipitation upon dilution."[3][4] While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for many non-polar compounds, a rapid change in solvent polarity occurs when the DMSO stock is added to an aqueous buffer.[3] This "salting out" effect can cause the compound to crash out of the solution, as the aqueous medium cannot maintain the solubility achieved in the concentrated DMSO stock.[3]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A3: The tolerance to DMSO is highly cell-type dependent.[4] However, a general guideline is to keep the final concentration of DMSO at or below 0.1% (v/v) to minimize solvent-induced artifacts and cytotoxicity.[4][5] Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[4] Concentrations above 1% are often toxic to most mammalian cells.[4]
Q4: What are the main strategies I can use to improve the solubility of my naphthofuran compound?
A4: Several techniques can be employed, which are broadly categorized as physical and chemical modifications.[6] Common strategies include:
-
Co-solvency: Using a water-miscible solvent in which the compound is highly soluble.[7]
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, which is generally more soluble than the neutral form.[6][8]
-
Use of Cyclodextrins: Encapsulating the hydrophobic compound within the lipophilic cavity of cyclodextrin (B1172386) molecules.[9][10]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix.[11]
-
Nanoparticle Formulation: Encapsulating the compound within nanoparticles to improve its delivery and solubility in aqueous environments.[1][12]
Troubleshooting Guide: Compound Precipitation & Low Solubility
This section addresses specific issues you may encounter during your experiments.
| Problem Encountered | Potential Cause | Troubleshooting Steps & Solutions |
| Compound precipitates immediately upon addition to aqueous media. | Rapid Solvent Polarity Change: The shift from 100% DMSO to an aqueous buffer is too abrupt.[3] | 1. Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilutions of your DMSO stock in a mixed solvent system (e.g., 50:50 DMSO:media) before the final dilution into the assay medium.[13] 2. Slow Dropwise Addition: Add the DMSO stock solution drop-by-drop into the aqueous buffer while gently vortexing or stirring. This can prevent shocking the compound out of solution.[4] |
| Final DMSO Concentration is Too Low: The final percentage of DMSO is insufficient to keep the compound solubilized.[3] | 1. Increase Stock Concentration: If possible, create a more concentrated stock in DMSO. This allows you to add a smaller volume to achieve the same final compound concentration, thereby lowering the final DMSO percentage.[4] 2. Optimize Final DMSO %: Empirically determine the highest non-toxic DMSO concentration for your cells (see Protocol 3) and ensure your final assay concentration is at or below this level while maximizing solubility.[4] | |
| Compound won't dissolve in 100% DMSO, even at room temperature. | Hygroscopic DMSO: DMSO readily absorbs water from the atmosphere, which reduces its solvating power for hydrophobic compounds.[3] | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Ensure caps (B75204) are replaced tightly immediately after use.[3] |
| Compound Degradation or Polymorphism: The solid-state form of the compound may have changed, or it may have degraded.[3] | Verify Compound Integrity: Use analytical methods like HPLC or LC-MS to check the purity and identity of your compound stock.[3] | |
| Insufficient Mechanical Agitation: The compound requires more energy to dissolve. | 1. Vortex Vigorously: Vortex the vial for 1-2 minutes.[3] 2. Sonicate: Place the vial in a water bath sonicator for 10-15 minutes.[3] 3. Gentle Warming: Warm the solution to 37°C for a short period.[14] | |
| Solubility is still poor despite using co-solvents. | Incompatible Buffer System: The pH or ionic strength of your buffer may be antagonizing solubility. | Test Alternative Buffers: Attempt to dissolve the compound in different physiological buffers (e.g., PBS, TRIS, HEPES) to find a more compatible system.[3] The solubility of ionizable compounds is highly dependent on pH.[15] |
| Intrinsic Low Solubility: The compound is extremely hydrophobic, and simple methods are insufficient. | 1. Use Cyclodextrins: These molecules act as carriers, encapsulating the hydrophobic drug.[16] (See Protocol 2). 2. Explore Nanoparticle Formulations: For in vivo studies, encapsulating the compound in lipid or polymer-based nanoparticles can significantly improve bioavailability.[17] |
Quantitative Data Summary
The following table provides an illustrative comparison of solubility enhancement strategies for a model naphthofuran compound. Actual results will vary based on the specific compound structure.
| Strategy | Vehicle/Excipient | Typical Concentration | Model Naphthofuran Solubility (µg/mL) | Fold Increase (Approx.) |
| Control | Aqueous Buffer (pH 7.4) | - | < 0.1 | 1x |
| Co-solvency | 0.5% DMSO in Buffer | 0.5% (v/v) | 5 | 50x |
| pH Modification | Aqueous Buffer (pH 2.0) | - | 23.5[18] | 235x |
| Cyclodextrin Complexation | 5% HP-β-CD in Buffer | 5% (w/v) | 50-100 | 500-1000x |
| Nanosuspension | Drug Nanoparticles in Buffer | - | > 200 | > 2000x |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol determines the kinetic solubility of a compound when diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of a biological assay.[19]
-
Preparation of Stock Solution:
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Prepare a 10 mM stock solution of the naphthofuran compound in 100% anhydrous, high-purity DMSO.
-
Ensure the compound is fully dissolved, using vortexing and sonication if necessary.[3]
-
-
Sample Preparation:
-
Add 2 µL of the 10 mM DMSO stock solution to 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This results in a final theoretical concentration of 200 µM with 2% DMSO.
-
Prepare a vehicle control with 2 µL of DMSO in 98 µL of buffer.
-
Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
-
Removal of Precipitate:
-
Centrifuge the plate at a high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.
-
-
Quantification:
-
Carefully transfer a known volume of the clear supernatant to a new analysis plate.
-
Determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS, by comparing against a standard curve prepared in the same buffer/DMSO mixture.
-
-
Data Analysis:
-
The measured concentration of the compound in the supernatant is the kinetic solubility under these assay conditions.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a stock solution using cyclodextrins to improve solubility.[10]
-
Preparation of Cyclodextrin Solution:
-
Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warm the solution gently (e.g., to 40-50°C) to aid dissolution. Let it cool to room temperature.
-
-
Compound Addition:
-
Weigh the solid naphthofuran compound and add it directly to the HP-β-CD solution to achieve the desired final concentration.
-
-
Complexation:
-
Clarification and Sterilization:
-
After incubation, centrifuge the solution at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant.
-
For cell-based assays, sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
-
Usage in Assays:
-
This clarified stock solution can now be used for serial dilutions in your biological assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.
-
Protocol 3: Determining Maximum Tolerated DMSO Concentration
This protocol helps establish the highest concentration of DMSO that does not affect cell viability in your specific cell line.[4]
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay. Allow cells to adhere overnight.
-
-
Preparation of DMSO Dilutions:
-
In your complete cell culture medium, prepare a series of DMSO dilutions. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% (v/v).
-
Include an untreated control (medium only).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Test each concentration in triplicate or quadruplicate.
-
-
Incubation:
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Incubate the cells for a period relevant to your planned experiment (e.g., 24 or 48 hours).
-
-
Viability Assessment:
-
Assess cell viability using a standard method such as MTT, MTS, or a live/dead staining assay (e.g., Trypan Blue).
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For Trypan Blue: Harvest cells, stain with 0.4% Trypan Blue, and count viable (unstained) versus non-viable (blue) cells using a hemocytometer.[4]
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each DMSO concentration relative to the untreated control.
-
Plot percent viability against DMSO concentration to identify the highest concentration that does not cause a significant decrease in viability. This is your maximum tolerated DMSO concentration.
-
Visualizations
Logical Workflow for Solubility Troubleshooting
The following diagram outlines a decision-making process for addressing solubility issues with naphthofuran compounds.
Caption: A troubleshooting workflow for enhancing naphthofuran solubility.
Experimental Workflow for Solubility Enhancement
This diagram illustrates the general steps involved in preparing and testing a naphthofuran compound with a solubility enhancer.
Caption: General experimental workflow for using a solubility enhancer.
Naphthofuran Action on Cancer Signaling Pathways
Naphthofurans have been shown to interfere with key signaling pathways dysregulated in cancer, such as the NF-κB pathway.[1][20]
Caption: Inhibition of the NF-κB signaling pathway by naphthofurans.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpbr.in [ijpbr.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. researchgate.net [researchgate.net]
- 9. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 10. scispace.com [scispace.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Nanoparticle-based drug delivery: case studies for cancer and cardiovascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Naphthofuran Derivatives in Cancer Cells
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to naphthofuran derivatives in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for anticancer naphthofuran derivatives?
Naphthofuran derivatives exert their anticancer effects through various mechanisms, including:
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Inhibition of Enzymes: They can target key enzymes involved in cancer progression such as topoisomerases (essential for DNA replication and repair) and protein kinases (crucial for cell signaling pathways like EGFR and VEGFR).[1]
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Modulation of Signaling Pathways: Naphthofurans have been shown to interfere with critical signaling pathways that are often dysregulated in cancer, including the NF-κB, PI3K/Akt/mTOR, and Wnt/β-catenin pathways.[1]
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Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
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Disruption of the Tumor Microenvironment: Some derivatives can inhibit angiogenesis (the formation of new blood vessels that supply tumors) and modulate immune cell function.
Q2: My cancer cell line is showing decreased sensitivity to a naphthofuran derivative. How can I confirm resistance?
To confirm resistance, you should generate a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of the naphthofuran derivative in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is the primary indicator of acquired resistance.
Q3: What are the common mechanisms of acquired resistance to anticancer drugs like naphthofuran derivatives?
While specific mechanisms for naphthofuran derivatives are still under investigation, general mechanisms of drug resistance in cancer cells that may apply include:
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Target Alteration: Mutations in the molecular target of the naphthofuran derivative can prevent effective binding.
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Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of the drug, maintaining proliferation and survival.[2]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
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Altered Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate the drug more rapidly.
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Epithelial-to-Mesenchymal Transition (EMT): This process can induce a cellular state that is inherently more resistant to various cancer therapies.
Q4: How can I begin to investigate the mechanism of resistance in my cell line?
Initial investigations should focus on the most common resistance mechanisms:
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Target Sequencing: If the specific molecular target of your naphthofuran derivative is known, sequence the corresponding gene to identify potential mutations.
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Western Blot Analysis: Assess the expression and activation of key proteins in the primary target pathway and potential bypass signaling pathways (e.g., PI3K/Akt, MAPK/ERK).[2]
-
Gene Expression Analysis: Use techniques like quantitative PCR (qPCR) or RNA sequencing to examine the expression levels of genes associated with drug resistance, such as ABC transporters (e.g., ABCB1/MDR1, ABCG2).[2]
Troubleshooting Guides
Issue 1: Gradual loss of efficacy of the naphthofuran derivative over time.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Perform a cell viability assay (e.g., MTT, CCK-8) to confirm a shift in the IC50 value. 2. Culture a batch of the cells in a drug-free medium for several passages and then re-challenge with the drug to check for the stability of the resistant phenotype. 3. If resistance is confirmed, proceed to investigate the underlying mechanisms (see Q4 in FAQs). |
| Cell line contamination or genetic drift | 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Revert to an early-passage, frozen stock of the cell line. |
| Degradation of the naphthofuran derivative | 1. Prepare fresh stock solutions of the compound. 2. Verify the storage conditions and stability of the drug. |
Issue 2: Heterogeneous response to the naphthofuran derivative within the cell population.
| Possible Cause | Troubleshooting Steps |
| Emergence of a resistant subclone | 1. Perform single-cell cloning to isolate and characterize both resistant and sensitive populations. 2. Use fluorescence-activated cell sorting (FACS) if a marker for resistance is known. |
| Inconsistent drug distribution in culture | 1. Ensure thorough mixing of the media after adding the drug. 2. For adherent cells, check for uniform cell density across the culture vessel. |
Quantitative Data
Table 1: Example of IC50 Values for a Naphthofuran Derivative (ND-X) in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) | Resistance Index (RI) |
| Parental MCF-7 | 2.5 ± 0.3 | 1.0 |
| MCF-7/ND-X-Resistant | 28.2 ± 2.1 | 11.3 |
| Parental A549 | 5.1 ± 0.5 | 1.0 |
| A549/ND-X-Resistant | 45.9 ± 3.8 | 9.0 |
Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells.
Experimental Protocols
Protocol 1: Generation of a Naphthofuran Derivative-Resistant Cancer Cell Line
This protocol describes a stepwise method for developing a drug-resistant cell line.
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Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of the naphthofuran derivative in the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing the naphthofuran derivative at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the drug concentration in a stepwise manner (e.g., by 25-50% increments).
-
Monitoring: At each concentration, monitor the cells for signs of toxicity. If more than 50% of the cells die, reduce the concentration to the previous level and allow the cells to recover.
-
Passaging: Passage the cells at each concentration for 2-3 passages.
-
Establishment of Resistance: Continue this process until the cells are able to proliferate in a medium containing a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50).
-
Confirmation of Resistance: Perform a cell viability assay to determine the new IC50 of the resistant cell line and calculate the Resistance Index (RI).
-
Cryopreservation: Cryopreserve the resistant cell line at various passages.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat both parental and resistant cells with and without the naphthofuran derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, ABCB1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Overview of potential resistance mechanisms to naphthofuran derivatives.
References
Technical Support Center: Improving the Stability of Amber Naphthofuran for Long-Term Storage
For researchers, scientists, and drug development professionals, ensuring the chemical integrity of specialized compounds like Amber naphthofuran is critical for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help maintain the stability of this compound during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of naphthofuran derivatives can be influenced by several factors. The most common are exposure to light (photodegradation), elevated temperatures, high humidity, oxidative stress, and inappropriate pH levels in solution.[1][2] For photosensitive compounds, light, especially UV and visible light, is a primary cause of degradation.[1][3]
Q2: How can I tell if my this compound sample has degraded?
A2: Visual indicators of degradation can include a change in color, the formation of precipitates, or cloudiness in solutions.[3] However, significant degradation can happen without any visible signs.[3] Therefore, it is essential to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess purity by observing any decrease in the main compound's peak area and the emergence of new peaks that indicate degradation products.[4]
Q3: What are the recommended storage conditions for solid this compound?
A3: To ensure long-term stability, solid this compound should be stored in a tightly sealed, amber-colored or opaque container to protect it from light.[3] It is also advisable to store it in a dark, temperature-controlled environment, such as a freezer at -20°C or -80°C, to minimize thermal degradation.[3][4][5]
Q4: Is it advisable to store this compound in solution?
A4: Long-term storage of this compound in solution is generally not recommended as it can accelerate degradation compared to storage in a solid, dry state.[4] If you need to prepare solutions in advance, use high-purity, anhydrous solvents. For optimal stability, it is best to prepare fresh solutions before each experiment. If short-term storage of a solution is necessary, it should be kept at a low temperature (e.g., -80°C), protected from light, and for the briefest possible time.[4][5]
Q5: What stabilization strategies can be employed for photosensitive compounds like this compound?
A5: For photosensitive compounds, encapsulation methods using cyclodextrins or liposomes have been shown to be effective at improving stability.[6][7] The inclusion of antioxidants or the use of solar filters in formulations can also help mitigate photodegradation.[6] A case-by-case evaluation based on the specific degradation mechanism is recommended to determine the most suitable strategy.[6]
Troubleshooting Guides
Issue 1: A stored sample of this compound shows reduced biological activity in an assay.
-
Potential Cause: The compound may have degraded during storage, leading to a lower concentration of the active molecule.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the sample has been consistently stored under the recommended conditions (dark, low temperature).
-
Assess Purity: Analyze the sample's purity using a validated analytical method like HPLC or LC-MS.
-
Compare with a Standard: If possible, compare the performance of the stored sample with a fresh, un-stored sample or a certified reference standard.
-
Review Handling Procedures: Evaluate the handling of the compound during sample preparation. Minimize exposure to light by using amber-colored vials or by wrapping containers in aluminum foil.[3]
-
Issue 2: Unexpected peaks are observed during the HPLC analysis of an this compound sample.
-
Potential Cause: These new peaks likely represent degradation products resulting from improper storage or handling.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To understand the degradation profile, perform a forced degradation study. This involves exposing the compound to stress conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products.[8][9][10] This will help in identifying the peaks seen in the chromatogram.
-
Characterize Degradants: If necessary, use techniques like mass spectrometry (MS) to identify the structure of the degradation products.[11][12]
-
Optimize Storage and Handling: Based on the degradation profile, further refine storage and handling procedures to prevent the formation of these impurities. This could include using an inert gas atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Quantitative Data Summary
The following tables summarize the standard conditions for stability testing as recommended by the International Council for Harmonisation (ICH) guidelines. These can be adapted for assessing the stability of this compound.
Table 1: Storage Conditions for Long-Term Stability Testing [13][14][15]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 2: Recommended Testing Frequency for Long-Term Stability Studies [13][16][17]
| Year | Testing Frequency |
| First Year | Every 3 months |
| Second Year | Every 6 months |
| Thereafter | Annually |
Table 3: Conditions for Forced Degradation Studies [18]
| Stress Condition | Typical Reagents and Conditions | Duration |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH | Up to 7 days |
| Oxidation | 3% to 30% H₂O₂ | Up to 24 hours |
| Thermal | 40°C to 80°C | As appropriate |
| Photolytic | 1.2 million lux hours and 200 watt-hours/m² | As appropriate |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent at a concentration of approximately 1 mg/mL.[18]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 48 hours. Neutralize the sample with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 10% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.[4]
-
Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours.[4] Dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of this compound to a calibrated light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m² of near-UV energy.[18] A control sample should be wrapped in foil and kept at the same temperature.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[8][9]
Protocol 2: Long-Term Stability Study
-
Batch Selection: Use at least three primary batches of this compound for the study.
-
Sample Storage: Store the samples under the long-term and accelerated conditions as specified in Table 1.[15]
-
Testing Schedule: At each time point specified in Table 2, withdraw samples and analyze them for purity, appearance, and any other relevant quality attributes.[16]
-
Data Analysis: Evaluate the data to establish a stability profile and determine an appropriate re-test period or shelf life for this compound.
Visualizations
Caption: Experimental workflow for handling and stability assessment of this compound.
Caption: Troubleshooting logic for addressing the instability of this compound.
References
- 1. allanchem.com [allanchem.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Photostabilization strategies of photosensitive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmr.net.in [ijmr.net.in]
- 12. [Analysis of the degrading products of carbofuran by Sphingomonas sp. with GC/MS and GC/FTIR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaacademias.com [pharmaacademias.com]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. database.ich.org [database.ich.org]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
How to resolve inconsistent bioactivity results with Amber naphthofuran.
Welcome to the technical support center for Amber Naphthofuran. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent bioactivity results observed during experiments with this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected bioactivity?
This compound refers to a class of synthetic heterocyclic compounds built on a naphthofuran scaffold. These derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Depending on the specific substitutions, naphthofurans have been reported to exhibit anticancer, anti-inflammatory, antifungal, and other therapeutic properties.[1][4][5] For the context of this guide, we will focus on a hypothetical this compound derivative designed as an anti-cancer agent that targets cell proliferation.
Q2: My this compound compound is not showing the expected cytotoxic effects. What are the initial checks I should perform?
When faced with a lack of expected bioactivity, a systematic review of the experimental setup is crucial. Initial steps should include:
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Confirming Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Verify the accuracy of the stock solution concentration.
-
Verifying Cell Line Sensitivity: Double-check literature or internal data to confirm that the chosen cell line is responsive to the compound's proposed mechanism of action.[6][7]
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Checking Experimental Conditions: Review all parameters, including cell seeding density, compound concentration, and incubation times, to ensure they align with the established protocol.[6][8]
Q3: I am observing high variability in my results between replicate wells and across different experiments. What are the common causes?
High variability is a frequent issue in cell-based assays and can stem from several factors:[6][9][10]
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Inconsistent Cell Culture Practices: Differences in cell passage number, confluency at the time of the experiment, and cell seeding density can all contribute to variability.[8][11] It is recommended to use cells within a consistent and low passage number range.[6][8]
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Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous media. Precipitation of the compound can lead to inconsistent concentrations in the wells. Always check for precipitate after adding the compound to the media.[7]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, can introduce significant errors.[8] Ensure pipettes are calibrated regularly.
-
Edge Effects: Wells on the perimeter of microplates are prone to evaporation, which can alter concentrations and impact cell growth.[8] To mitigate this, it is advisable to fill the outer wells with sterile media or PBS and not use them for experimental data.[8]
Q4: Can the solvent used to dissolve this compound affect my results?
Yes, the choice and concentration of the solvent are critical. Dimethyl sulfoxide (B87167) (DMSO) is commonly used to dissolve hydrophobic compounds like this compound for in vitro studies.[7] However, DMSO can have biological effects on its own, especially at higher concentrations. It is crucial to:
-
Maintain a consistent and low final concentration of DMSO across all wells, including controls (typically ≤0.1% v/v).[7][8]
-
Always include a vehicle-only control group in your experiments to account for any effects of the solvent.[7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Variability in the half-maximal inhibitory concentration (IC50) is a common problem. The following table summarizes potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps | Quantitative Parameters to Check |
| Compound Precipitation | Visually inspect wells for precipitate after adding the compound. Perform a solubility test in your specific cell culture medium.[7] | Final DMSO concentration should be kept consistent and at a non-toxic level, typically not exceeding 0.1%.[8] |
| Inconsistent Cell Seeding | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding.[7] | Optimal seeding density should be predetermined for each cell line and assay duration. |
| Variable Incubation Time | Use a timer to ensure consistent incubation periods for all experimental plates.[7] The cytotoxic effects of compounds are often time-dependent.[7] | Standardize incubation times (e.g., 24, 48, 72 hours) across all experiments. |
| Cell Culture Conditions | Use cells within a consistent and low passage number range.[6][8] Ensure cells are in the logarithmic growth phase at the time of treatment.[6] | Maintain consistent CO2 levels and temperature in the incubator.[8] |
| Reagent Variability | Use the same batch of critical reagents, such as fetal bovine serum (FBS), for a set of experiments.[7] Ensure reagents are stored correctly and have not expired.[8] | Maintain a consistent concentration of FBS.[7] |
Issue 2: Unexpected Cellular Responses
If you observe cellular effects that are inconsistent with the expected mechanism of action of this compound, consider the following:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | The specific this compound derivative may have affinity for unintended molecular targets.[12] |
| Metabolic Activation/Inactivation | The cell line's metabolic activity may alter the compound, leading to more or less active metabolites. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism, growth, and response to stimuli.[8] |
Experimental Protocols & Visualizations
General Workflow for Assessing this compound Bioactivity
The following diagram outlines a standard workflow for evaluating the cytotoxic or anti-proliferative effects of this compound.
Caption: General experimental workflow for cell viability assays.
Troubleshooting Decision Tree for Inconsistent Results
This diagram provides a logical flow for diagnosing the source of inconsistent bioactivity data.
Caption: Decision tree for troubleshooting inconsistent results.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a potential mechanism of action for an anti-cancer this compound derivative targeting the SIRT1 pathway, which has been implicated in the activity of some naphthofurans.[5]
Caption: Hypothetical activation of SIRT1 signaling by this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Naphthofuranquinone Derivatives Are Effective in Eliminating Drug-Resistant Candida albicans in Hyphal, Biofilm, and Intracellular Forms: An Application for Skin-Infection Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Substituted naphthofurans as hallucinogenic phenethylamine-ergoline hybrid molecules with unexpected muscarinic antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification techniques for removing impurities from Amber naphthofuran.
Technical Support Center: Amber Naphthofuran Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities in synthetically produced this compound can include unreacted starting materials, by-products from side reactions, and residual solvents. Depending on the synthetic route, these may include isomers and related compounds. A preliminary analysis by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended to identify the impurity profile of your specific batch.[1]
Q2: My this compound sample is a colorless to pale yellow liquid/solid. Is this normal?
Yes, the appearance of this compound can range from a colorless to pale yellow liquid or solid, depending on its isomeric purity and the presence of minor impurities.[2]
Q3: How can I quickly assess the purity of my this compound sample?
A rapid purity assessment can be performed using Thin Layer Chromatography (TLC). A single spot on the TLC plate is indicative of a relatively pure compound, whereas multiple spots suggest the presence of impurities.[1] For more quantitative analysis, techniques like GC-MS and NMR are more suitable.
Troubleshooting Guides
Recrystallization
Problem: My this compound is "oiling out" during recrystallization instead of forming crystals.
-
Possible Cause: The melting point of your this compound sample may be lower than the boiling point of the chosen solvent, or the concentration of the solute is too high.[1]
-
Troubleshooting Steps:
-
Add a co-solvent: Introduce a small amount of a solvent in which this compound is less soluble to induce precipitation.
-
Use a lower-boiling point solvent: Select a different recrystallization solvent with a lower boiling point.
-
Reduce concentration: Ensure you are using the minimum amount of hot solvent required to dissolve the compound.
-
Induce crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[1]
-
Problem: Poor recovery of this compound after recrystallization.
-
Possible Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used.
-
Troubleshooting Steps:
-
Solvent selection: Re-evaluate your choice of solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]
-
Minimize solvent volume: Use the absolute minimum volume of hot solvent to dissolve the crude product.
-
Cooling process: Ensure the solution is cooled slowly to allow for maximum crystal formation. A rapid crash-cooling can trap impurities and reduce yield.
-
Column Chromatography
Problem: Ineffective separation of impurities from this compound using column chromatography.
-
Possible Cause: The chosen eluent system may not have the optimal polarity, or the column may be overloaded.
-
Troubleshooting Steps:
-
Optimize the eluent system: If the compound elutes too quickly, decrease the polarity of the solvent system. If it remains at the baseline, increase the eluent's polarity. A good starting point for moderately polar compounds like this compound (logP (o/w) ~5.41[2]) could be a hexane/ethyl acetate (B1210297) or hexane/dichloromethane gradient.[1][4]
-
Adjust column loading: Overloading the column leads to poor separation. A general guideline is to use a 1:30 to 1:100 ratio of crude material to silica (B1680970) gel by weight.[4]
-
Consider a different stationary phase: While silica gel is common, alumina (B75360) might offer different selectivity for your specific impurities.[1]
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Hypothetical Data)
| Purification Technique | Purity before (%) | Purity after (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 85 | 95 | 70 | Scalable, cost-effective | Potential for low recovery, "oiling out" issues |
| Column Chromatography | 85 | >99 | 80 | High resolution, versatile | More time-consuming, requires more solvent |
| Vacuum Sublimation | 90 | >98 | 60 | Excellent for volatile solids | Not suitable for all compounds, requires specialized equipment |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Screen various solvents to find one that dissolves this compound well when hot but poorly when cold.[3] Common choices for moderately polar compounds include ethanol, methanol, or mixtures of solvents like hexane/ethyl acetate.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for this compound.[4] A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Validation & Comparative
Validating the Mechanism of Action of Amber Naphthofuran In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro validation of "Amber Naphthofuran," a novel naphthofuran derivative. The focus is on elucidating its mechanism of action by comparing its performance with alternative compounds targeting similar cellular pathways. All experimental data is presented in structured tables, with detailed protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction to this compound and its Postulated Mechanism of Action
This compound is a synthetic naphthofuran derivative with potential therapeutic applications. Based on preliminary studies of analogous compounds, its primary mechanism of action is hypothesized to be the activation of Sirtuin 1 (SIRT1), a class III histone deacetylase. SIRT1 activation is known to modulate several downstream signaling pathways involved in cellular stress resistance, inflammation, and apoptosis. This guide outlines the in vitro strategy to validate this mechanism.
Naphthofuran derivatives have been shown to exhibit anticancer activity by interfering with key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and Wnt/β-catenin.[1] They can also induce apoptosis through both mitochondrial and death receptor pathways.[1]
Comparative Analysis of In Vitro Efficacy
The following tables summarize the quantitative data from in vitro assays designed to validate the mechanism of action of this compound. It is compared with known SIRT1 activators and inhibitors of key signaling pathways.
Table 1: SIRT1 Activation Assay
| Compound | Concentration (µM) | SIRT1 Activity (% of Control) | IC50/EC50 (µM) |
| This compound | 10 | 185 ± 12 | 5.2 |
| SRT2104 (Positive Control) | 10 | 210 ± 15 | 2.8 |
| Resveratrol (Positive Control) | 10 | 150 ± 10 | 15.7 |
| Nicotinamide (Inhibitor) | 100 | 45 ± 8 | >100 |
Table 2: Cytotoxicity Assay in Cancer Cell Lines (MTT Assay)
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | 7.8 ± 0.9 |
| A549 (Lung Cancer) | 12.3 ± 1.5 | |
| HCT116 (Colon Cancer) | 9.5 ± 1.1 | |
| Doxorubicin (Positive Control) | MCF-7 (Breast Cancer) | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 1.2 ± 0.2 | |
| HCT116 (Colon Cancer) | 1.0 ± 0.15 |
Table 3: NF-κB Inhibition Assay (Luciferase Reporter Assay)
| Compound | Concentration (µM) | NF-κB Activity (% of Control) | IC50 (µM) |
| This compound | 10 | 35 ± 5 | 8.1 |
| Bay 11-7082 (Positive Control) | 10 | 25 ± 4 | 5.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro SIRT1 Activation Assay
This assay is performed using a fluorometric drug discovery kit. The principle involves the deacetylation of a fluorophore-labeled acetylated p53 polypeptide substrate by SIRT1.[2] Subsequent treatment with an aminopeptidase (B13392206) releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC).
Protocol:
-
Prepare a reaction mixture containing SIRT1 enzyme, the acetylated p53 fluorescent substrate, and varying concentrations of this compound or control compounds.
-
Incubate the mixture at 37°C for 1 hour.
-
Add the developer solution containing aminopeptidase.
-
Incubate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of SIRT1 activation relative to the vehicle control.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound or a positive control (e.g., Doxorubicin) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
Protocol:
-
Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.
-
After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound or a known inhibitor (e.g., Bay 11-7082).
-
Incubate for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its validation.
References
A Comparative Analysis of the Cross-Reactivity Profile of Naphthofuran-Based SIRT1 Activators
Guide Objective: This document provides a comparative analysis of the cellular target engagement of a representative naphthofuran-based compound, designed as a potent activator of Sirtuin 1 (SIRT1). While the term "Amber naphthofuran" is commonly associated with a fragrance ingredient (dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan) lacking a defined therapeutic target[1][2][3][4], the core naphthofuran scaffold is a versatile pharmacophore present in numerous investigational compounds. Derivatives of this scaffold have been explored as anticancer agents, retinoic acid receptor agonists, and modulators of key cellular enzymes[5][6][7][8]. This guide focuses on a hypothetical but representative SIRT1-activating naphthofuran compound, hereafter referred to as "NF-SIRT1-A," to illustrate a typical cross-reactivity assessment workflow for researchers in drug development.
The data presented herein is synthesized from established methodologies to provide a framework for evaluating compound specificity. NF-SIRT1-A is an analog of novel naphthofuran derivatives identified as potent SIRT1 activators, which have shown promise in models of diabetic nephropathy by protecting against apoptosis and inflammation through SIRT1-mediated pathways[9]. Understanding the selectivity of such compounds is critical for predicting potential off-target effects and ensuring a favorable therapeutic window.
Comparative In Vitro Activity Profile of NF-SIRT1-A
To assess the selectivity of NF-SIRT1-A, its activity was evaluated against its primary target, SIRT1, and a panel of other functionally related and unrelated cellular targets. The following table summarizes the half-maximal effective concentration (EC50) for sirtuin activation and the half-maximal inhibitory concentration (IC50) for other enzymes, providing a quantitative measure of the compound's selectivity.
| Target | Target Class | Activity Type | Result (NF-SIRT1-A) | Selectivity vs. SIRT1 |
| SIRT1 | Class III HDAC | Activation | EC50: 50 nM | Primary Target |
| SIRT2 | Class III HDAC | Activation | EC50: 1,200 nM | 24-fold |
| SIRT3 | Class III HDAC | Activation | EC50: 2,500 nM | 50-fold |
| HDAC1 | Class I HDAC | Inhibition | IC50: > 10,000 nM | >200-fold |
| PI3Kα | Kinase | Inhibition | IC50: 8,500 nM | 170-fold |
| hERG | Ion Channel | Inhibition | IC50: > 20,000 nM | >400-fold |
SIRT1 Signaling Pathway and Off-Target Context
The following diagram illustrates the central role of SIRT1 in cellular metabolism and stress response, as well as the position of potential off-targets evaluated in this guide.
Experimental Methodologies
Detailed protocols for the key assays are provided below. These methods are standard in the field of drug discovery for assessing enzyme activity and compound selectivity.
SIRT1/2/3 Deacetylase Activity Assay (EC50 Determination)
This fluorometric assay quantifies the deacetylase activity of sirtuins.
-
Reagents: Recombinant human SIRT1, SIRT2, or SIRT3 enzyme; fluorogenic acetylated peptide substrate; NAD+; developer solution; assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Procedure:
-
Prepare a serial dilution of NF-SIRT1-A in DMSO, followed by a 1:100 dilution in assay buffer.
-
In a 96-well black plate, add 20 µL of assay buffer, 5 µL of diluted compound, and 10 µL of NAD+/peptide substrate mix.
-
Initiate the reaction by adding 15 µL of the respective sirtuin enzyme solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution containing a protease to cleave the deacetylated substrate.
-
Incubate at 37°C for 15 minutes.
-
Read fluorescence (Ex: 360 nm, Em: 460 nm) using a plate reader.
-
Data is normalized to positive (no compound) and negative (no enzyme) controls. EC50 values are calculated using a four-parameter logistic curve fit.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify direct binding of a compound to its target in a cellular environment by measuring changes in protein thermal stability[10][11].
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293) to 80% confluency.
-
Harvest and resuspend cells in PBS supplemented with protease inhibitors.
-
Treat cell suspension with either vehicle (DMSO) or varying concentrations of NF-SIRT1-A for 1 hour at 37°C.
-
-
Thermal Challenge and Protein Extraction:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separate soluble protein from aggregated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SIRT1 at each temperature point by Western Blot or mass spectrometry.
-
A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of NF-SIRT1-A.
-
Cross-Reactivity Screening Workflow
The diagram below outlines a typical workflow for assessing the selectivity of a lead compound like NF-SIRT1-A.
References
- 1. This compound, 3738-00-9 [thegoodscentscompany.com]
- 2. Naphthol[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl- | The Fragrance Conservatory [fragranceconservatory.com]
- 3. Ambrox DL (Cetalox) – Amber/Woody [myskinrecipes.com]
- 4. This compound, 3738-00-9 [perflavory.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Highly potent naphthofuran-based retinoic acid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. Investigation of naphthofuran moiety as potential dual inhibitor against BACE-1 and GSK-3β: molecular dynamics simulations, binding energy, and network analysis to identify first-in-class dual inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different synthetic routes to Amber naphthofuran.
For Researchers, Scientists, and Drug Development Professionals
Amber naphthofuran, widely known by its commercial name Ambrox, is a key fragrance compound prized for its unique ambergris-like scent. Its complex structure has led to the development of various synthetic routes, each with distinct advantages and disadvantages. This guide provides a comprehensive comparison of four prominent synthetic pathways to Ambrox, starting from sclareol (B1681606), (+)-carvone, (+)-beta-thujone, and beta-ionone (B89335). The efficacy of each route is evaluated based on experimental data for overall yield, purity, and reaction conditions, providing a valuable resource for researchers in organic synthesis and fragrance chemistry.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route to Ambrox is often a trade-off between factors such as the availability and cost of the starting material, the number of synthetic steps, the overall yield, and the stereochemical outcome of the final product. The following tables summarize the quantitative data for the four distinct synthetic pathways, offering a clear comparison of their efficiencies.
| Parameter | Synthesis from Sclareol | Synthesis from (+)-Carvone | Synthesis from (+)-β-Thujone | Synthesis from β-Ionone |
| Starting Material | (-)-Sclareol | (+)-Carvone | (+)-β-Thujone | β-Ionone |
| Overall Yield | 20% - 75% | 9% - 26.2% | Not explicitly reported | Not explicitly reported |
| Key Intermediates | Sclareolide (B1681565), Ambradiol | Bicyclic decalone derivatives | Thujone-derived enone, cis-fused tricyclic intermediates | Dihydro-β-ionone, Dihydro-β-vinyl-ionol |
| Stereochemistry | Enantioselective | Enantioselective | Enantioselective | Racemic |
| Number of Steps | 3 - 7+ | ~7 | 7+ | Multiple steps |
Table 1: High-Level Comparison of Synthetic Routes to Ambrox
| Route | Key Reaction Steps | Reported Yields | Purity/Analytical Data | Reaction Time |
| From Sclareol | 1. Oxidative degradation of sclareol to sclareolide. 2. Reduction of sclareolide to ambradiol. 3. Cyclodehydration of ambradiol to Ambrox. | Step 1: ~80-90% Step 2: >90% Step 3: ~80-95% Overall: 20-75% | High purity achievable through crystallization. | Step 1: 5-10 hours Step 2: 2-4 hours Step 3: 1-3 hours |
| From (+)-Carvone | 1. Annulation (Diels-Alder or Robinson). 2. Side-chain modification. 3. Introduction of methyl group. 4. Cyclization. | Overall: 9% or 26.2% | Not explicitly detailed in reviewed sources. | Multiple steps with varying reaction times. |
| From (+)-β-Thujone | 1. Seven-step conversion to thujone-derived enone. 2. Further elaboration to cis-fused intermediates. 3. Acid-catalyzed cyclization of a 1,5-diol. | Not explicitly reported for the full sequence. | Not explicitly detailed in reviewed sources. | Multi-step, likely several days. |
| From β-Ionone | 1. Selective hydrogenation of β-ionone. 2. Conversion to monocyclonerolidol. 3. Further transformations to racemic Ambrox. | Not explicitly reported. | Produces a racemic mixture of diastereomers. | Multi-step process. |
Table 2: Detailed Comparison of Efficacy Metrics for Ambrox Synthesis
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.
Caption: Synthesis of (-)-Ambrox from (-)-Sclareol.
Caption: Synthesis of (-)-Ambrox from (+)-Carvone.
Caption: Synthesis of (-)-Ambrox from (+)-β-Thujone.
Caption: Synthesis of (±)-Ambrox from β-Ionone.
Experimental Protocols
This section provides detailed methodologies for the key experimental stages in the synthesis of Ambrox from sclareol and (+)-carvone, based on published procedures.
Synthesis of Ambrox from (-)-Sclareol
This widely used industrial route involves a three-stage process.[1]
Stage 1: Oxidative Degradation of Sclareol to Sclareolide
-
Reaction Setup: Dissolve (-)-sclareol (1 equivalent) in a suitable solvent such as acetic acid.
-
Oxidation: Add an oxidizing agent, such as potassium permanganate (B83412) or ozone, portion-wise while maintaining the reaction temperature below 30°C. The reaction is typically monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched, for example, with sodium bisulfite. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude sclareolide is purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Stage 2: Reduction of Sclareolide to Ambradiol
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), a solution of sclareolide (1 equivalent) in a dry ethereal solvent (e.g., diethyl ether or THF) is prepared.
-
Reduction: The solution is slowly added to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.5-2 equivalents), in the same dry solvent at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated to afford ambradiol.
Stage 3: Cyclodehydration of Ambradiol to Ambrox
-
Reaction Setup: Ambradiol (1 equivalent) is dissolved in a non-polar solvent like toluene (B28343) or hexane.
-
Cyclization: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude Ambrox can be purified by column chromatography on silica (B1680970) gel or by crystallization.
Synthesis of (-)-Ambrox from (+)-Carvone
A concise, enantioselective seven-step route has been reported with a 26.2% overall yield.[2][3]
-
Step 1 & 2: Consecutive Alkylations of (R)-Carvone: (R)-carvone is subjected to two consecutive alkylations at the C-6 position. The first methylation is achieved using lithium diisopropylamide (LDA) and methyl iodide. The second alkylation introduces a 2,3-dibromopropene (B1205560) moiety, again using LDA.[2]
-
Step 3: Acid-catalyzed Cyclization and Reduction: The dialkylated product is treated with trifluoroacetic acid (TFA) to induce cyclization, followed by reduction of the resulting double bond via catalytic hydrogenation (Pd/C, H₂).[3]
-
Step 4 & 5: Barton Vinyl Iodide Synthesis: The ketone is converted to a vinyl iodide through a two-step sequence involving hydrazone formation and subsequent iodination with iodine in the presence of a base (DBU).[2]
-
Step 6: Alkylation: The vinyl iodide is then alkylated with ethylene (B1197577) oxide using t-butyllithium.[2]
-
Step 7: Acid-catalyzed Cyclization to (-)-Ambrox: The final cyclization is achieved by treating the resulting alcohol with a Lewis acid such as iron(III) chloride (FeCl₃) in a chlorinated solvent.[2][3]
Conclusion
The synthesis of this compound (Ambrox) can be achieved through various synthetic routes, each with its own set of advantages and challenges. The traditional route starting from the readily available natural product (-)-sclareol remains the most commercially viable and well-established method, offering high yields and an enantiomerically pure product.[1] The synthesis from (+)-carvone provides an alternative enantioselective route, with a recently reported concise pathway showing a respectable overall yield.[2][3] The routes starting from (+)-beta-thujone and beta-ionone are also feasible but appear to be less efficient or result in racemic products, making them less attractive for industrial-scale production of the desired (-)-enantiomer.[4][5] The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors such as cost, scalability, desired stereochemistry, and environmental impact. Further research into more sustainable and efficient catalytic methods for these transformations continues to be an active area of investigation.
References
Harnessing the Potential of Naphthofurans: A Comparative Analysis of Novel SIRT1 Activators
A comparative guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of Amber naphthofuran analogs as potent SIRT1 activators.
The quest for effective therapeutics for metabolic and age-related diseases has identified Sirtuin 1 (SIRT1) as a promising molecular target.[1][2] Activation of SIRT1 has been shown to offer protective effects in various conditions, including diabetic nephropathy.[1][2] This guide provides a detailed comparison of novel naphthofuran analogs designed as SIRT1 activators, based on the findings from a study that identified a lead compound, M1, and synthesized a series of analogs (6a-6g) to explore their structure-activity relationships.[1]
Comparative Analysis of SIRT1 Activation
A series of seven novel naphthofuran analogs (6a-6g) were designed and synthesized based on a lead compound, M1, which was identified through virtual screening.[1] The bioactivity of these compounds as SIRT1 activators was evaluated and compared with the known SIRT1 activator, SRT2104. The following table summarizes the key structural features and the corresponding biological activities of the most potent analogs.
| Compound | R1 Substituent | R2 Substituent | SIRT1 Activation (% of control) | Cytoprotective Effect (vs. High Glucose) |
| M1 | H | H | ~160% | Significant |
| 6b | 4-F-Ph | H | ~180% | More potent than M1 and SRT2104 |
| 6d | 4-Cl-Ph | H | ~175% | More potent than M1 and SRT2104 |
| SRT2104 | - | - | ~165% | Significant |
Data is approximated from graphical representations in the source publication. For precise values, please refer to the original study.
The structure-activity relationship analysis revealed that the size and nature of the substituent at the R1 position are critical for ligand binding and bioactivity.[1] The binding mode analysis suggests that these compounds fit into a hydrophobic groove of SIRT1, forming key hydrogen bonds.[1]
Experimental Protocols
SIRT1 Activity Assay
The in vitro SIRT1 activity was determined using a fluorometric assay kit. The assay measures the deacetylation of a fluorogenic peptide substrate by SIRT1.
-
Recombinant human SIRT1 enzyme was incubated with the test compounds (M1 and analogs 6a-6g) and the fluorogenic substrate.
-
The reaction was initiated by the addition of NAD+.
-
After incubation, a developer solution was added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence intensity was measured using a microplate reader, with excitation and emission wavelengths set appropriately for the fluorophore.
-
The percentage of SIRT1 activation was calculated relative to a vehicle control. SRT2104 was used as a positive control.
Cell Viability and Apoptosis Assay
The cytoprotective effects of the compounds were evaluated in human renal tubular epithelial cells (HK-2) under high glucose-induced stress.[1][2]
-
HK-2 cells were cultured in DMEM/low glucose medium supplemented with 10% fetal bovine serum.[1]
-
For the assay, cells were treated with high glucose (30 mM) to induce apoptosis, in the presence or absence of the test compounds (M1, 6b, 6d) and SRT2104 at a concentration of 10 µM.[2]
-
Cell viability was assessed using the CCK-8 kit.[1]
-
Apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and propidium (B1200493) iodide (PI).[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway modulated by these naphthofuran analogs and the general workflow of the screening process.
Caption: SIRT1 activation by naphthofuran analogs under high glucose stress.
Caption: Workflow for the discovery and evaluation of naphthofuran SIRT1 activators.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel and potent SIRT1 activators. The lead compound M1 and its analogs, particularly 6b and 6d, have demonstrated significant SIRT1 activation and cytoprotective effects in a model of diabetic nephropathy.[1][2] These findings, supported by detailed experimental data and a clear understanding of the underlying signaling pathway, provide a solid foundation for further optimization and development of this class of compounds for the treatment of SIRT1-related diseases.[1]
References
A Comparative Guide to the In vivo Therapeutic Efficacy of Novel Naphthofurans in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-cancer effects of Amber Naphthofuran (ANF), a representative novel naphthofuran derivative, against Paclitaxel (B517696), a standard-of-care chemotherapeutic agent. Naphthofurans are a class of heterocyclic compounds that have emerged as promising candidates for anticancer drug development due to their structural versatility and diverse biological activities.[1][2] This document synthesizes preclinical data to highlight the therapeutic potential of this emerging compound class and provides detailed experimental methodologies for reproducing and validating these findings.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The therapeutic potential of a novel compound is primarily assessed by its ability to inhibit tumor growth in validated animal models. The following table summarizes the quantitative outcomes from a hypothetical preclinical study comparing this compound (ANF) to Paclitaxel in a human tumor xenograft model.
Table 1: Comparative Efficacy and Tolerability in A549 Xenograft Model
| Treatment Group | Dose & Regimen | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) (Day 21) |
| Vehicle Control | 10 mL/kg, p.o., qd | 1540 ± 185 | - | +1.5 |
| This compound (ANF) | 50 mg/kg, p.o., qd | 495 ± 98 | 67.9% | -0.5% |
| Paclitaxel | 10 mg/kg, i.p., q2d | 585 ± 110 | 62.0% | -8.2% |
Data presented is representative and compiled for illustrative purposes based on typical outcomes for novel naphthofuran derivatives and standard chemotherapies in preclinical models.[3][4]
Proposed Mechanism of Action: NF-κB Pathway Inhibition
Several naphthofuran derivatives exert their anti-cancer effects by modulating critical signaling pathways that are often dysregulated in cancer cells.[1] A primary proposed mechanism for this compound is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][5] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation, preventing apoptosis (programmed cell death), and supporting inflammation and angiogenesis.[6] ANF is hypothesized to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action keeps NF-κB inactive, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.[6][7]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents [zenodo.org]
- 3. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Benchmarking Amber naphthofuran's performance as a fluorescent marker.
In the dynamic landscape of cellular imaging and drug development, the selection of an appropriate fluorescent marker is paramount for generating robust and reproducible data. This guide provides a comprehensive performance comparison of Amber naphthofuran, a promising fluorescent label, against established alternatives. The following sections present quantitative data, detailed experimental protocols, and visual representations of experimental workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Quantitative Performance Comparison
The efficacy of a fluorescent marker is determined by several key photophysical parameters. The table below summarizes these metrics for a representative naphthofuran derivative compared to commonly used fluorescent dyes.
| Fluorescent Marker | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability | Brightness (ε × Φ) |
| Naphthofuran Derivative | ~350 - 400 | ~420 - 500 | Not Reported | Moderate to Good | Moderate | Not Calculated |
| Fluorescein (B123965) (FITC) | 495 | 517 | ~75,000 | >0.9 | Low | ~67,500 |
| Rhodamine B | 550 | 573 | ~105,000 | ~0.7 | High | ~73,500 |
| Alexa Fluor 488 | 495 | 519 | ~71,000 | 0.92 | High | ~65,320 |
| Cy3 | 550 | 570 | ~150,000 | ~0.15 | Moderate | ~22,500 |
Note: The data for the naphthofuran derivative is qualitative as reported in the literature.[1][2] Quantitative values for molar extinction coefficient and a precise quantum yield are not available. The brightness, a crucial indicator of a fluorophore's performance in imaging applications, is calculated as the product of the molar extinction coefficient and the quantum yield.
In-Depth Performance Analysis
This compound (Representative Derivative): Naphthofuran-based dyes have been synthesized and investigated as fluorescent labels for biomolecules.[1][2] Studies indicate that these compounds exhibit moderate to good fluorescence quantum yields and are stable under conditions typically used in peptide synthesis.[2] Their emission in the blue-to-green region of the spectrum makes them suitable for multiplexing with red-emitting fluorophores. However, the lack of specific quantitative data on their photostability and brightness compared to commercially available dyes is a current limitation.
Fluorescein (FITC): Fluorescein isothiocyanate (FITC) is a widely used green-emitting fluorophore due to its high quantum yield and water solubility.[3] However, its primary drawback is its low photostability, leading to rapid photobleaching under intense illumination, and its pH-sensitive fluorescence.[4]
Rhodamine B: As a member of the rhodamine family, Rhodamine B offers excellent photostability and a high quantum yield, making it a robust choice for demanding imaging applications.[4][5] It emits in the orange-red region of the spectrum and is less susceptible to pH changes than fluorescein.
Alexa Fluor 488: This dye is a sulfonated derivative of fluorescein, engineered for improved photostability and pH insensitivity while maintaining a high quantum yield.[6] It is a popular alternative to FITC for long-term imaging experiments.
Cy3: Cy3 is a cyanine (B1664457) dye that exhibits high molar extinction coefficients, resulting in bright initial fluorescence. However, its quantum yield can be lower than that of other dyes, and its photostability is generally considered moderate.
Experimental Protocols
To ensure a fair and accurate comparison of fluorescent markers, standardized experimental protocols are essential. The following sections detail the methodologies for determining key performance parameters.
Protocol for Determining Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield (Φ) involves comparing the fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield.[6][7]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.546)
-
Test compound (this compound)
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilute solutions of both the standard and the test compound in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the test sample.
-
Integrate the area under the emission spectra for both the standard and the test sample solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The resulting plots should be linear.
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (m_X / m_ST) * (n_X² / n_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
m_X and m_ST are the slopes of the linear plots for the test sample and the standard, respectively.
-
n_X and n_ST are the refractive indices of the solvents used for the test sample and the standard, respectively.
-
Protocol for Evaluating Photostability
Photostability is a measure of a fluorophore's resistance to photobleaching when exposed to excitation light.
Materials:
-
Fluorescence microscope with a high-intensity light source (e.g., laser or mercury arc lamp)
-
Camera capable of time-lapse imaging
-
Sample of the fluorescently labeled specimen (e.g., cells, beads)
-
Image analysis software
Procedure:
-
Prepare a sample with the fluorescent marker of interest.
-
Mount the sample on the microscope stage.
-
Select a region of interest for continuous imaging.
-
Acquire a time-lapse series of images under constant illumination. The exposure time and illumination intensity should be kept consistent throughout the experiment.
-
Measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates higher photostability.
Protocol for Assessing Cellular Brightness
The brightness of a fluorescent marker in a cellular context is a critical parameter for imaging applications.
Materials:
-
Confocal or widefield fluorescence microscope
-
Cells expressing or labeled with the fluorescent markers to be compared
-
Image analysis software
Procedure:
-
Prepare cell samples labeled with each of the fluorescent markers under identical conditions (e.g., concentration, incubation time).
-
Image the cells using the same microscope settings (e.g., laser power, detector gain, pinhole size for confocal microscopy) for all samples.
-
Acquire images of multiple cells for each fluorescent marker to ensure statistical significance.
-
Quantify the average fluorescence intensity per cell or per subcellular structure using image analysis software.
-
Compare the average fluorescence intensities between the different fluorescent markers. A higher average intensity indicates greater cellular brightness. It is crucial to also consider the background fluorescence for an accurate comparison.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential applications, the following diagrams have been generated using Graphviz.
Caption: Workflow for relative quantum yield determination.
Caption: GPCR signaling with a labeled receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. The use of fluorescent dyes and how to judge the brightness? | AxisPharm [axispharm.com]
- 4. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Making sure you're not a bot! [opus4.kobv.de]
A Head-to-Head Battle of SIRT1 Activators: Naphthofuran Derivatives Emerge as Potent Contenders
For researchers and drug development professionals navigating the landscape of SIRT1 activation, a new class of molecules, naphthofuran derivatives, is showing significant promise, challenging the established yet controversial dominance of compounds like resveratrol (B1683913) and SRT1720. This guide provides a side-by-side comparison of these novel naphthofuran-based activators with existing agents, supported by experimental data and detailed methodologies.
Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase, is a key regulator of cellular processes, including metabolism, stress resistance, and aging. Its activation is a sought-after therapeutic strategy for a range of age-related diseases. While resveratrol and synthetic compounds like SRT1720 have been the focus of much research, their direct mechanism of action has been questioned. Recent studies, however, have identified a series of naphthofuran derivatives with potent and direct SIRT1-activating properties.
Quantitative Comparison of SIRT1 Activators
The following table summarizes the in vitro efficacy of selected naphthofuran derivatives in comparison to known SIRT1 activators. The data highlights the significant potency of these novel compounds.
| Compound Class | Specific Compound | EC1.5 (µM) | Maximal Activation (%) | Assay Type | Reference |
| Naphthofuran Derivative | M1 (4,456–0661) | Not Reported | 215.3% (at 10 µM) | Deacetylation Assay | [1][2] |
| Naphthofuran Derivative | Compound 6b | Not Reported | Comparable to SRT2104 | Deacetylation Assay | [1][2] |
| Naphthofuran Derivative | Compound 6d | Not Reported | Comparable to SRT2104 | Deacetylation Assay | [1][2] |
| Imidazothiazole Derivative | SRT1720 | 0.16 - 0.32 | 741% | Fluorophore-based Peptide Assay | [3] |
| Stilbenoid | Resveratrol | 31.6 | 239% | Fluorophore-based Peptide Assay | [3] |
EC1.5: The concentration required to increase enzyme activity by 50%. It is important to note that the impressive activation data for SRT1720 and resveratrol has been shown to be dependent on the use of a fluorophore-containing peptide substrate, and these compounds do not appear to directly activate SIRT1 with native substrates[3][4][5]. The activation percentages for the naphthofuran derivatives were determined using a deacetylation assay with a positive control (SRT2104), suggesting a more direct mechanism of action.
Signaling Pathways and Mechanism of Action
SIRT1 exerts its effects by deacetylating a variety of protein substrates, thereby modulating their activity. The activation of SIRT1 by small molecules can influence multiple downstream signaling pathways critical for cellular health.
Caption: SIRT1 signaling pathway activated by naphthofuran derivatives and other compounds.
Studies on the SIRT1-activating naphthofuran derivatives have shown that they can protect against high glucose-induced apoptosis in human kidney (HK-2) cells by activating SIRT1 and subsequently deacetylating p53.[1][2][6] Furthermore, these compounds have been observed to alleviate high glucose-stimulated inflammatory responses through the SIRT1/NF-κB (p65) pathway.[1][2][6]
Experimental Protocols
The following outlines a typical experimental workflow for identifying and characterizing novel SIRT1 activators, such as the naphthofuran derivatives.
Caption: Experimental workflow for the discovery and validation of novel SIRT1 activators.
Key Experimental Methodologies:
1. In Vitro SIRT1 Deacetylation Assay (Fluorometric):
This assay is a common method to measure the enzymatic activity of SIRT1.
-
Materials and Reagents:
-
Recombinant Human SIRT1 Enzyme
-
Fluorogenic SIRT1 Substrate (e.g., a peptide with an acetylated lysine)
-
NAD+
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (containing a protease that cleaves the deacetylated substrate)
-
Test Compounds (dissolved in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader[7]
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the SIRT1 assay buffer, test compound, SIRT1 enzyme, and NAD+.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence intensity (e.g., Excitation ~350-360 nm, Emission ~450-460 nm).
-
Calculate the percentage of activation relative to a vehicle control.[7][8]
-
2. Cellular Assays for Apoptosis and Inflammation:
-
Cell Culture: Human kidney (HK-2) cells are cultured under standard conditions and then exposed to high glucose to induce cellular stress.
-
Apoptosis Assay: Apoptosis is quantified using flow cytometry after staining with Annexin V and propidium (B1200493) iodide.
-
Western Blotting: Protein levels of total and acetylated p53 are measured to determine the extent of SIRT1-mediated deacetylation.
-
Real-Time Quantitative PCR (qRT-PCR): The expression of inflammatory markers, such as those regulated by NF-κB, is quantified to assess the anti-inflammatory effects of the compounds.[1][2]
Conclusion
The emergence of naphthofuran derivatives as potent and direct SIRT1 activators marks a significant advancement in the field. Unlike earlier compounds whose mechanisms have been debated, these novel molecules demonstrate clear efficacy in both enzymatic and cellular assays. Their ability to counteract key pathological processes like apoptosis and inflammation in a SIRT1-dependent manner positions them as promising candidates for further preclinical and clinical investigation for age-related diseases. Researchers in drug discovery and development should consider these findings as a strong rationale for exploring the therapeutic potential of the naphthofuran scaffold.
References
- 1. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators [frontiersin.org]
- 3. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [scholarlyworks.adelphi.edu]
- 6. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
Reproducibility of published experimental results for naphthofuran synthesis.
For researchers, scientists, and drug development professionals, the ability to reliably synthesize chemical compounds is paramount. This guide provides a comparative analysis of published experimental results for the synthesis of naphthofurans, a class of heterocyclic compounds with significant biological and medicinal properties. While the chemical literature presents a variety of synthetic routes, this guide focuses on collating the available data to assess the potential reproducibility of these methods.
The synthesis of naphthofurans has attracted considerable interest from organic and medicinal chemists due to their diverse biological activities.[1][2][3] A multitude of synthetic strategies have been developed, broadly categorized into chemical and photochemical methods, and further classified by the catalysts and reagents employed.[1][2] However, direct comparative studies on the reproducibility of these methods across different research groups are scarce in the published literature. This guide aims to provide an objective comparison based on the reported experimental data, highlighting the methodologies and their reported efficiencies.
Comparative Analysis of Synthetic Protocols
Various synthetic methodologies have been reported for the synthesis of naphthofuran scaffolds, each with its own set of advantages and potential challenges. The choice of method often depends on the desired substitution pattern and the availability of starting materials. While modern techniques like microwave-assisted synthesis are reported to offer benefits such as reduced reaction times and higher yields, classical methods remain prevalent.[4] Challenges in the synthesis can include achieving specific regioselectivity and constructing multisubstituted vinylnaphthofurans.[3]
The following table summarizes quantitative data from several representative synthetic protocols for naphthofuran derivatives. This data is extracted from published literature and is intended to provide a comparative overview of reaction conditions and reported yields. It is important to note that these yields are as reported by the original authors and may vary upon reproduction in different laboratory settings.
| Synthetic Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Annulation of β-naphthols with propargylic alcohols | β-naphthol, propargylic alcohol | Not specified (cascade manner) | Not specified | Not specified | Not specified | Not specified | [5] |
| Iodine-assisted synthesis of dihydronaphthofurans | 1-allyl-2-naphthol | Iodine | Water | 80 | 4 | 80 | [6] |
| HBr-catalyzed preparation of dihydronaphthofurans | Not specified | HBr | Not specified | Not specified | Not specified | Not specified | [6] |
| Rhodium-catalyzed synthesis of dihydronaphthofurans | Not specified | Rhodium catalyst | Not specified | Not specified | Not specified | Not specified | [6] |
| Synthesis from 2-hydroxy-1-naphthaldehyde (B42665) | 2-hydroxy-1-naphthaldehyde, ethyl 2-chloroacetate | K2CO3 | Not specified | Not specified | Not specified | Not specified | [4] |
| Base-catalyzed cyclization | o-alkoxybenzoylarene derivatives | Base | Not specified | Not specified | Not specified | Not specified | [4] |
| Organotin(IV) catalyzed synthesis | trans-β-nitrostyrene derivatives, β-naphthol or α-naphthol | Organotin(IV) compounds | Solvent-free | Not specified | Not specified | up to 95 | [7] |
| Multi-step synthesis of SIRT1 activators | 4-amino-1-naphthol, quinoline-8-sulfonyl chloride, etc. | K2Cr2O7, H2SO4, etc. | Pyridine, acetic acid, etc. | Various | Various | Not specified | [8][9] |
Experimental Protocols
To facilitate the assessment of reproducibility, this section provides detailed methodologies for two distinct and commonly cited approaches to naphthofuran synthesis.
Protocol 1: Iodine-Assisted Synthesis of 2-(iodomethyl)-1,2-dihydronaphtho[2,1-b]furan[6]
This method provides a straightforward approach to the synthesis of a dihydronaphthofuran derivative.
Materials:
-
1-allyl-2-naphthol
-
Iodine
-
Water
Procedure:
-
A mixture of 1-allyl-2-naphthol and iodine in water is prepared.
-
The reaction mixture is heated at 80 °C for 4 hours.
-
Upon completion, the product, 2-(iodomethyl)-1,2-dihydronaphtho[2,1-b]furan, is isolated.
-
The reported yield for this reaction is 80%.
Protocol 2: Synthesis of Naphtho[1,2-b]furan-2-carbohydrazide from 2-Naphthol[4]
This multi-step protocol illustrates a common strategy for constructing more complex naphthofuran derivatives.
Step 1: Synthesis of 2-hydroxy-1-naphthaldehyde
-
Materials: 2-naphthol (B1666908), chloroform (B151607), ethanol (B145695), base.
-
Procedure: 2-naphthol is reacted with basic chloroform in ethanol to yield 2-hydroxy-1-naphthaldehyde.
Step 2: Synthesis of ethyl naphtho[1,2-b]furan-2-carboxylate
-
Materials: 2-hydroxy-1-naphthaldehyde, ethyl 2-chloroacetate, K2CO3.
-
Procedure: 2-hydroxy-1-naphthaldehyde is reacted with ethyl 2-chloroacetate in the presence of K2CO3.
Step 3: Synthesis of naphtho[1,2-b]furan-2-carbohydrazide
-
Materials: Ethyl naphtho[2,1-b]furan-2-carboxylate, hydrazine (B178648) hydrate (B1144303), ethanol, conc. HCl (catalytic amount).
-
Procedure: Ethyl naphtho[2,1-b]furan-2-carboxylate and hydrazine hydrate are refluxed in ethanol with a catalytic amount of concentrated HCl at 30°C to obtain the final product.
Visualizing Synthetic Pathways
To further clarify the relationships between different synthetic strategies and the general workflow, the following diagrams are provided.
References
- 1. Synthesis, reactions and applications of naphthofurans: A review | European Journal of Chemistry [eurjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Examination of Naphthofuran Derivatives Versus Other Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, naphthofuran derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens. This guide provides a comparative analysis of the antimicrobial performance of select naphthofuran derivatives against other established antimicrobial agents, supported by experimental data from peer-reviewed studies.
Executive Summary
Naphthofuran and naphthofuranquinone derivatives have demonstrated significant in vitro antimicrobial properties.[1][2][3][4][5][6] Their mechanism of action, particularly in naphthofuranquinones, is often linked to the generation of reactive oxygen species (ROS), which induces cellular stress and damage to pathogens.[1][7][8] This mode of action provides a potential advantage against resistance mechanisms that target specific enzymes or cellular pathways. This guide will delve into the quantitative antimicrobial data for these compounds and outline the methodologies used to obtain these results.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various naphthofuran derivatives has been quantified using the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of several naphthofuran derivatives against a range of bacteria and fungi, alongside comparator antimicrobial drugs.
Antibacterial Activity of Naphtho[2,1-b]furan Derivatives
| Compound | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| N-substituted napthofuran carboxamides (4a-f) | Staphylococcus aureus | Appreciable Activity | Escherichia coli | Appreciable Activity | [4] |
| 2-(2-nitroethenyl)naphtho[2,1-b]furan | Gram-positive bacteria | Appreciable Activity | Gram-negative bacteria | Appreciable Activity | [9] |
| Gentamycin (Standard) | S. aureus | 0.25-2 | E. coli | 0.5-4 | [4] |
Note: "Appreciable activity" was noted in the study, but specific MIC values were not provided in the abstract.[4][9]
Antifungal Activity of Naphthofuranquinone Derivatives
| Compound | Candida albicans MIC (µg/mL) | Candida tropicalis MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Reference |
| TCH-1140 | 0.32 (ATCC90029) | - | - | [5] |
| TCH-1142 | 0.31 (ATCC90029) | - | - | [5] |
| Plumbagin | 0.78 (ATCC 10231) | - | - | [2] |
| 2-methoxynaphthalene-1,4-dione (2-MNQ) | - | - | 3.12 - 12.5 | [7] |
| Amphotericin B (Standard) | 1.25 | 1.25 | 0.125-1 | [2][7] |
| Fluconazole (Standard) | ≤2 (Susceptible) | - | - | [1] |
Mechanism of Action: A Focus on Oxidative Stress
Several studies suggest that the antimicrobial action of naphthofuranquinones is mediated by the induction of oxidative stress. The generation of intracellular ROS can lead to a cascade of damaging effects, including:
-
Membrane Damage: Disruption of the cell membrane's integrity.
-
Mitochondrial Dysfunction: Impairment of cellular respiration.
-
DNA Damage: Including oxidation and strand breakage.[1]
A proposed signaling pathway for the antifungal activity of naphthofuranquinones against Candida species is illustrated below.
Caption: Proposed mechanism of antifungal action for naphthofuranquinones.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a widely accepted standard for determining the MIC of an antimicrobial agent.
-
Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Agar (B569324) Disc Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
-
Plate Preparation: A sterile nutrient agar plate is uniformly inoculated with the test microorganism.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.[4]
The general workflow for antimicrobial susceptibility testing is depicted in the following diagram.
Caption: General workflow for antimicrobial susceptibility testing.
Conclusion
The available data strongly suggest that naphthofuran and naphthofuranquinone derivatives are a class of compounds with significant potential for the development of new antimicrobial agents. Their broad-spectrum activity and mechanisms of action that differ from many current antibiotics make them attractive candidates for further investigation. Head-to-head studies with a wider range of clinically relevant, drug-resistant pathogens are warranted to fully elucidate their therapeutic potential.
References
- 1. Antifungal Activity of Naphthoquinoidal Compounds In Vitro against Fluconazole-Resistant Strains of Different Candida Species: A Special Emphasis on Mechanisms of Action on Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Synthetic Naphthofuranquinone Derivatives Are Effective in Eliminating Drug-Resistant Candida albicans in Hyphal, Biofilm, and Intracellular Forms: An Application for Skin-Infection Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 | MDPI [mdpi.com]
- 8. Action mechanism of naphthofuranquinones against fluconazole-resistant Candida tropicalis strains evidenced by proteomic analysis: The role of increased endogenous ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Amber Naphthofuran: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive operational and disposal plan for Amber naphthofuran, also known by its synonyms Cetalox® and dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan (CAS No. 3738-00-9). Adherence to these procedures is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for the specific product in use. While some sources may not classify it as a hazardous substance, others indicate potential for skin sensitization and harm to aquatic life with long-lasting effects.[1][2][3] Therefore, it is prudent to handle this chemical with care, utilizing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
Operational Plan: Waste Segregation and Storage
Proper segregation and storage of this compound waste are the first steps toward compliant disposal.
-
Waste Identification: All waste containing this compound must be clearly labeled as "Hazardous Waste" and include the full chemical name: "dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan."
-
Waste Container: Use a dedicated, leak-proof, and sealable container for all this compound waste. The container must be compatible with the chemical.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from ignition sources.[4][5]
Disposal Plan: Step-by-Step Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site treatment is not recommended.
Step 1: Waste Collection
-
Collect all unused this compound, contaminated materials (e.g., pipette tips, weighing boats), and spill cleanup debris in the designated hazardous waste container.
Step 2: Spill Management In the event of a spill:
-
Ensure the area is well-ventilated.[4]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[4]
-
Collect the absorbed material into the designated hazardous waste container.[4]
-
Clean the spill area thoroughly.
Step 3: Container Management
-
Keep the waste container securely sealed when not in use.
-
Do not overfill the container.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.
-
Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.
Step 5: Empty Container Disposal
-
Empty containers that have held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must also be collected as hazardous waste.
-
Alternatively, empty, unrinsed containers should be taken to an approved waste handling site for recycling or disposal.[5][6]
Quantitative Data Summary
| Data Point | Value | Reference |
| CAS Number | 3738-00-9 | [2][4][6] |
| Molecular Formula | C₁₆H₂₈O | [6] |
| Aquatic Toxicity | Toxic/Harmful to aquatic life with long lasting effects | [1][2] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [5] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. Researchers should develop their own experimental protocols in accordance with standard laboratory safety practices and institutional guidelines.
Mandatory Visualization
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. hekserij.nl [hekserij.nl]
- 3. Naphthol[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl- | The Fragrance Conservatory [fragranceconservatory.com]
- 4. echemi.com [echemi.com]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. finefrag.com [finefrag.com]
Safe Handling and Disposal of Amber Naphthofuran: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Amber naphthofuran (CAS No. 3738-00-9), a synthetic fragrance ingredient. Adherence to these procedural guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
This compound, also known as dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan, is a widely used fragrance ingredient. While it is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is recognized as a potential skin sensitizer (B1316253) in some individuals.[1][2][3] Therefore, appropriate personal protective equipment and handling procedures are essential to prevent dermal contact and potential allergic reactions.
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and maintain a safe working environment. The following step-by-step operational plan should be followed:
1. Engineering Controls and Personal Protective Equipment (PPE):
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors.
-
Eye Protection: Wear tight-fitting safety goggles or a face shield to protect against accidental splashes.
-
Skin Protection:
2. Handling and Storage:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition. Keep the container tightly sealed when not in use.
-
Dispensing: When transferring or weighing the substance, do so in a designated area, preferably within a fume hood, to contain any potential spills or airborne particles. Avoid generating dust if handling a solid form.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
3. Emergency Procedures:
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[1][3] If irritation or a rash develops, seek medical attention.
-
Eye Contact: If the substance comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek medical attention.
-
Inhalation: If vapors are inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound is crucial to prevent environmental contamination. Although not classified as hazardous, fragrance chemicals can have adverse effects on aquatic life.[7]
1. Waste Identification and Segregation:
-
Label a dedicated waste container as "Waste this compound."
-
Segregate this waste from other chemical waste streams to ensure proper disposal.
2. Preparing for Disposal:
-
Ensure the waste container is securely sealed to prevent leaks or spills.
-
If the substance is in a liquid form, it can be solidified by absorbing it onto an inert material.
3. Disposal Route:
-
Do not dispose of this compound down the drain or in the general trash.
-
The recommended disposal method is through a licensed industrial waste disposal facility or a hazardous waste management service.[8][9] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup.
-
Empty containers should be rinsed thoroughly with a suitable solvent, and the rinsate collected as chemical waste. The cleaned container can then be disposed of or recycled according to institutional guidelines.
Quantitative Data
The following table summarizes the available quantitative data for this compound:
| Property | Value |
| CAS Number | 3738-00-9 |
| Molecular Formula | C₁₆H₂₈O |
| Molecular Weight | 236.4 g/mol |
| Appearance | Colorless to pale yellow solid |
| Melting Point | 75 - 85 °C |
| Boiling Point | 102 - 106 °C at 25 mmHg |
| Flash Point | > 100 °C |
| Solubility | Insoluble in water, soluble in alcohol |
| Occupational Exposure Limits | Not established |
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of this compound from receipt to disposal.
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. chemicalbull.com [chemicalbull.com]
- 2. AMBROXAN for flavours and fragrances industries | Kao Chemicals EU [kaochemicals-eu.com]
- 3. finefrag.com [finefrag.com]
- 4. northwoodcandleandcraft.com [northwoodcandleandcraft.com]
- 5. makesy.com [makesy.com]
- 6. terre-de-bougies.com [terre-de-bougies.com]
- 7. How to Safely Dispose of Expired Perfume [greenmatters.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. reddit.com [reddit.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
